Febuxostat amide impurity
Description
Properties
IUPAC Name |
2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGNZBRUWAGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Febuxostat Amide Impurity: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat, a potent and selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure its quality, safety, and efficacy. One such process-related impurity encountered during the synthesis of Febuxostat is the Febuxostat amide impurity, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. This technical guide provides an in-depth overview of this impurity, including its formation, characterization, analytical detection, and potential toxicological significance.
Chemical Identity and Properties
The this compound is a derivative of Febuxostat where the nitrile group on the phenyl ring is hydrolyzed to a primary amide.
| Property | Value |
| Chemical Name | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| CAS Number | 1239233-86-3[1][2][3] |
| Molecular Formula | C16H18N2O4S[1][2][3] |
| Molecular Weight | 334.39 g/mol [1] |
Formation and Synthesis
The this compound is primarily formed during the saponification (hydrolysis) step of the Febuxostat synthesis.[4] This reaction typically involves the use of a base, such as sodium hydroxide, to hydrolyze the ethyl ester precursor of Febuxostat. Under these alkaline conditions, the nitrile group of either the Febuxostat ethyl ester or the final Febuxostat molecule can also undergo hydrolysis to form the corresponding amide.[4] The formation of this impurity can be influenced by factors such as the concentration of the base, reaction temperature, and reaction time.[4]
Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route to Febuxostat and highlights the stage where the amide impurity is formed.
Experimental Protocols
Synthesis of this compound
A representative synthetic procedure for the this compound involves the controlled hydrolysis of the nitrile group of Febuxostat.
Materials:
-
2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)
-
Hydrogen peroxide (30%)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous potassium carbonate
-
Water
-
Hydrochloric acid (conc.)
-
Acetone
Procedure:
-
Dissolve Febuxostat in DMSO.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add 30% hydrogen peroxide while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Add water to the reaction mixture.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from acetone to obtain the pure this compound.
Analytical Methodologies for Detection and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for the detection, separation, and quantification of the this compound.
Representative RP-HPLC Method Parameters
The following table summarizes typical HPLC conditions reported in the literature for the analysis of Febuxostat and its impurities, including the amide impurity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromosil C18 | Exsil ODS-B (250 x 4.6 mm, 5 µm)[5] | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | 0.1% v/v Triethylamine in water, pH 2.5 with orthophosphoric acid[5] | Trifluoroacetic acid in water |
| Mobile Phase B | Methanol and Acetonitrile mixture | 0.1% v/v Orthophosphoric acid in Acetonitrile:Methanol (80:20 v/v)[5] | Acetonitrile |
| Elution Mode | Gradient | Gradient[5] | Gradient[6] |
| Flow Rate | - | 1.0 mL/min[5] | - |
| Detection Wavelength | - | 315 nm[5] | - |
| Column Temperature | - | 35 °C[5] | 45 °C[6] |
| Injection Volume | - | 10 µL[5] | 2 µL[6] |
Analytical Workflow
The following diagram outlines a typical workflow for the analysis of the this compound in a drug substance or product.
Pharmacological and Toxicological Profile
As of the date of this document, a specific pharmacological or toxicological profile for the this compound is not extensively reported in publicly available scientific literature. Impurities in pharmaceuticals are generally considered to be undesirable and are controlled within strict limits according to regulatory guidelines (e.g., ICH Q3A/B).
The absence of specific data necessitates a precautionary approach. The toxicological properties of the amide impurity would need to be evaluated to establish a safe level in the final drug product. This evaluation could involve in silico toxicity predictions, in vitro mutagenicity assays (e.g., Ames test), and, if necessary, in vivo toxicity studies.
Conclusion
References
- 1. pharmtech.com [pharmtech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of Febuxostat's R&D Innovations [synapse.patsnap.com]
- 6. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Febuxostat Amide Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the Febuxostat amide impurity, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient (API) Febuxostat. Understanding the formation, synthesis, and analytical profile of this impurity is critical for the development of robust manufacturing processes and ensuring the quality and safety of the final drug product.
Introduction to Febuxostat and its Amide Impurity
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. During the synthesis of Febuxostat, several process-related impurities can form, one of which is the amide impurity, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[1][2][3][4][5] The presence of this impurity needs to be carefully controlled to meet the stringent requirements of regulatory bodies.
Synthesis of this compound
The this compound can be synthesized for use as a reference standard in analytical method development and validation. The following protocol is based on the procedure described by Ghanta et al.[6]
Experimental Protocol
Procedure for the synthesis of 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (this compound):
-
A solution of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) (5.0 g, 0.016 mol) is prepared in dimethylsulfoxide (50.0 mL).
-
The solution is cooled to 0-5°C in an ice-water bath.
-
Anhydrous potassium carbonate (K₂CO₃) powder (5.0 g) is added to the cooled solution.
-
To this mixture, 30.0% hydrogen peroxide (H₂O₂) (35.0 mL) is added dropwise over a period of 30 minutes, maintaining the temperature at 0-5°C.
-
The reaction mixture is then allowed to warm to room temperature (25-30°C) and is stirred for 24 hours. A strong exothermic effect may be observed during this time.
-
After 24 hours, water (100.0 mL) is added to the reaction mass at 25-30°C.
-
The pH of the mixture is adjusted to 1-2 using concentrated hydrochloric acid (HCl) (approximately 15.0 mL) at 25-30°C.
-
The resulting white solid is collected by filtration.
-
The crude product is recrystallized from acetone (50.0 mL) to yield the pure this compound.[6]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | [6] |
| Key Reagents | Dimethylsulfoxide, Potassium Carbonate, Hydrogen Peroxide, Hydrochloric Acid, Acetone | [6] |
| Yield | 90.0% | [6] |
| Melting Point | 258°C | [6] |
| HPLC Purity | 99.53% | [6] |
| Molecular Formula | C₁₆H₁₈N₂O₄S | [1][7] |
| Molecular Weight | 334.39 g/mol | [7] |
Formation Pathway of this compound
The this compound is known to form during the alkaline hydrolysis of the Febuxostat ethyl ester intermediate in the synthesis of Febuxostat.[6] The nitrile group of the Febuxostat molecule or its ester intermediate undergoes hydrolysis under basic conditions to form the corresponding amide.
Characterization of this compound
A comprehensive characterization of the this compound is essential for its unequivocal identification and for the validation of analytical methods. The primary techniques employed for characterization are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the separation and quantification of Febuxostat and its impurities.
| Parameter | Description |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent C18 column |
| Mobile Phase A | 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in acetonitrile and methanol (80:20 v/v) |
| Gradient Program | A gradient program is typically used to achieve optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
This is a representative method; specific conditions may vary.
| Compound | Retention Time (min) |
| This compound | 4.356 |
| Febuxostat | 10.2 |
Retention times are from a specific study and may vary depending on the exact chromatographic conditions.[6]
Spectroscopic Characterization
Mass spectrometry is used to confirm the molecular weight of the this compound.
| Technique | Ionization Mode | Observed m/z |
| LC-MS | Electrospray Ionization (ESI) | 335.1 [M+H]⁺ |
The expected monoisotopic mass of C₁₆H₁₈N₂O₄S is 334.10. The [M+H]⁺ ion would be observed at m/z 335.1.
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the impurity.
-
¹H NMR: The spectrum is expected to show signals corresponding to the isobutoxy group protons, the aromatic protons, the methyl group on the thiazole ring, and the amide protons.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, confirming the presence of the amide carbonyl group and other functional groups.
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 (broad) |
| N-H (Amide) | ~3400 and ~3200 |
| C=O (Carboxylic Acid) | ~1700 |
| C=O (Amide) | ~1660 |
| C-O (Ether) | ~1250 |
Conclusion
The synthesis and thorough characterization of the this compound are paramount for the quality control of Febuxostat drug substance and product. This guide provides a foundational understanding of the synthesis, formation, and analytical characterization of this impurity, serving as a valuable resource for professionals in the pharmaceutical industry. The detailed protocols and data presented herein can be utilized for the development of robust analytical methods and for ensuring the purity and safety of Febuxostat.
References
- 1. 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C16H18N2O4S | CID 46849409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 3. 1239233-86-3|2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. This compound | 1239233-86-3 [chemicea.com]
- 5. veeprho.com [veeprho.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. allmpus.com [allmpus.com]
Formation and Control of Febuxostat Amide Impurity in Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the formation of the Febuxostat amide impurity, a critical process-related impurity encountered during the synthesis of Febuxostat, a potent selective inhibitor of xanthine oxidase. The guide elucidates the primary chemical pathways leading to this impurity, focusing on the hydrolysis of the nitrile functional group under alkaline conditions, a common step in the final stages of Febuxostat synthesis. Detailed experimental protocols for both the synthesis of Febuxostat with an emphasis on minimizing the amide impurity and the targeted synthesis of the amide impurity for use as a reference standard are provided. Quantitative data from various sources have been compiled and summarized in structured tables to illustrate the impact of key reaction parameters on the formation of this impurity. Furthermore, this guide utilizes Graphviz diagrams to visually represent the synthetic pathways and experimental workflows, offering a clear and comprehensive understanding of the process for researchers and drug development professionals.
Introduction
Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The control of impurities during the synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. One of the key process-related impurities in Febuxostat synthesis is the amide impurity, 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. This impurity arises from the hydrolysis of the nitrile group of Febuxostat or its synthetic precursors.
This guide will explore the formation mechanism, influencing factors, and control strategies for the this compound.
Formation Pathway of this compound
The primary route for the formation of the this compound is the hydrolysis of the nitrile functional group present in the Febuxostat molecule or its ester precursor, typically during the saponification step under alkaline conditions.
The final step in many common synthetic routes for Febuxostat involves the hydrolysis of an ethyl ester precursor (Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) to the carboxylic acid. This reaction is typically carried out using a base such as sodium hydroxide (NaOH) in a suitable solvent system. Under these basic conditions, the nitrile group is susceptible to hydrolysis, first to the primary amide (this compound) and subsequently to the corresponding carboxylic acid (a dicarboxylic acid impurity).
dot
Caption: Reaction pathway showing the formation of Febuxostat and the amide impurity.
Factors Influencing Amide Impurity Formation
The formation of the this compound is significantly influenced by several key reaction parameters during the saponification step:
-
Base Concentration: Higher concentrations of the base (e.g., NaOH) can promote the hydrolysis of the nitrile group.
-
Temperature: Increased reaction temperatures accelerate the rate of both the desired ester hydrolysis and the undesired nitrile hydrolysis.
-
Reaction Time: Prolonged reaction times can lead to a higher conversion of the nitrile to the amide.
-
Solvent System: The choice of solvent can influence the solubility of reactants and the rate of hydrolysis.
Quantitative Data on Amide Impurity Formation
| Parameter | Condition A | Condition B | Condition C | Expected Amide Impurity Level | Reference |
| NaOH Concentration | Low (e.g., 1.1 eq) | Medium (e.g., 2.0 eq) | High (e.g., 4.0 eq) | Increases with concentration | |
| Temperature | 20-25°C | 40-50°C | 60-70°C | Significantly increases with temperature | |
| Reaction Time | 1-2 hours | 4-6 hours | > 8 hours | Increases with time |
Note: The "Expected Amide Impurity Level" is a qualitative trend. Actual percentages would need to be determined experimentally for a specific process. The references provide context on the conditions for hydrolysis.
Experimental Protocols
Synthesis of Febuxostat with Controlled Amide Impurity
This protocol is designed to minimize the formation of the amide impurity by controlling the reaction conditions during the saponification step.
Workflow for Febuxostat Synthesis with Impurity Control:
dot
Caption: Workflow for synthesizing Febuxostat while minimizing amide impurity.
Methodology:
-
Reaction Setup: Charge a reaction vessel with Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate and a suitable solvent mixture (e.g., a mixture of an organic solvent like THF or ethanol and water).
-
Saponification:
-
Cool the mixture to a controlled temperature, typically between 20-30°C.
-
Slowly add a solution of sodium hydroxide (1.1 to 1.5 molar equivalents) in water to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress closely using High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting ester is consumed. It is critical to avoid prolonged reaction times after the ester has been hydrolyzed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the crude Febuxostat.
-
-
Isolation and Purification:
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude Febuxostat by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to remove residual impurities, including the amide impurity.
-
Synthesis of this compound (Reference Standard)
This protocol describes the intentional synthesis of the this compound for use as a reference standard in analytical method development and validation.
Methodology:
-
Reaction Setup: Dissolve Febuxostat in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Oxidative Hydrolysis:
-
Cool the solution to 0-5°C.
-
Add a base, such as anhydrous potassium carbonate, followed by the dropwise addition of hydrogen peroxide (30% solution).
-
Allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 24 hours).
-
-
Work-up and Isolation:
-
Quench the reaction with water.
-
Acidify the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound.
Analytical Method for Impurity Quantification
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used for the quantification of Febuxostat and its related substances, including the amide impurity.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 315 nm).
-
Quantification: The amount of the amide impurity is determined by comparing its peak area to that of a qualified reference standard of the this compound.
Conclusion
The formation of the this compound is a critical quality attribute to control during the synthesis of Febuxostat. A thorough understanding of the reaction mechanism and the influence of key process parameters is essential for developing a robust and well-controlled manufacturing process. By carefully controlling the base concentration, temperature, and reaction time during the saponification step, and by implementing appropriate in-process controls and purification methods, the level of the amide impurity can be effectively minimized to meet the stringent requirements for pharmaceutical-grade Febuxostat. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to address this important challenge in the synthesis of Febuxostat.
In-Depth Spectroscopic Analysis of Febuxostat Amide Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of a known impurity of Febuxostat, the Febuxostat amide impurity, chemically identified as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. Understanding the analytical profile of such impurities is critical for drug quality, safety, and regulatory compliance. This document details the methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting key data in a structured format for ease of reference.
Introduction to Febuxostat and its Amide Impurity
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout. During its synthesis and storage, various impurities can arise. The this compound is a process-related impurity that can be formed during the synthesis of Febuxostat.[1] Its chemical structure is characterized by the hydrolysis of the nitrile group on the phenyl ring of Febuxostat to a primary amide.
Chemical Structure:
-
Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
-
This compound: 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
Molecular Information:
| Property | This compound |
| Chemical Name | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 1239233-86-3 |
Analytical Workflow
The identification and characterization of the this compound involve a multi-step analytical workflow. This typically begins with separation of the impurity from the active pharmaceutical ingredient (API) using chromatographic techniques, followed by spectroscopic analysis for structural elucidation and confirmation.
Caption: Analytical workflow for the separation and identification of this compound.
Spectroscopic Data and Analysis
Detailed spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the this compound. The following sections provide a summary of the expected data from NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the this compound.
Experimental Protocol (¹H and ¹³C NMR):
-
Instrument: Bruker AVANCE-II 300 MHz FT NMR spectrometer or equivalent.[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[1]
-
Reference: Tetramethylsilane (TMS) at 0 ppm.[1]
-
Sample Preparation: A sufficient amount of the isolated impurity is dissolved in the deuterated solvent.
¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.0-8.2 | m | 2H | Aromatic CH & -CONH₂ |
| ~7.5-7.7 | m | 2H | Aromatic CH & -CONH₂ |
| ~7.1 | d | 1H | Aromatic CH |
| ~3.9 | d | 2H | -OCH₂- |
| ~2.6 | s | 3H | Thiazole -CH₃ |
| ~2.1 | m | 1H | -CH(CH₃)₂ |
| ~1.0 | d | 6H | -CH(CH₃)₂ |
¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -CONH₂ |
| ~162 | -COOH |
| ~160 | Aromatic C-O |
| ~155 | Thiazole C2 |
| ~148 | Thiazole C4 |
| ~132 | Aromatic CH |
| ~128 | Aromatic C-CONH₂ |
| ~125 | Thiazole C5 |
| ~124 | Aromatic C-C(thiazole) |
| ~115 | Aromatic CH |
| ~75 | -OCH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
| ~15 | Thiazole -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructures.
Experimental Protocol (LC-MS):
-
Instrument: HP-5989A LC–MS spectrometer or a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically used.
-
Analysis: The analysis provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.
Mass Spectral Data:
| m/z | Interpretation |
| 335.10 | [M+H]⁺ (Calculated for C₁₆H₁₉N₂O₄S⁺: 335.1066) |
| 357.08 | [M+Na]⁺ (Calculated for C₁₆H₁₈N₂O₄SNa⁺: 357.0885) |
Fragmentation Pathway: The fragmentation of the this compound in the mass spectrometer can provide valuable structural information. The logical relationship between the parent ion and its fragments is crucial for confirming the structure.
Caption: Predicted major fragmentation pathways for the this compound in MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (FT-IR):
-
Instrument: Perkin-Elmer 1650 FT-IR spectrophotometer or equivalent.[1]
-
Sample Preparation: The solid sample is dispersed in potassium bromide (KBr) and pressed into a disk.[1]
IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (amide) |
| 3300-2500 | Broad | O-H stretching (carboxylic acid) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1600 | Medium | N-H bending (amide II band) & C=C stretching (aromatic) |
| ~1580 | Medium | C=N stretching (thiazole) |
| ~1250 | Strong | C-O stretching (ether) |
Conclusion
The spectroscopic analysis of the this compound using NMR, MS, and IR provides a comprehensive and unambiguous structural confirmation. The data presented in this guide serves as a valuable resource for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and regulation of Febuxostat. The detailed experimental protocols and tabulated spectral data facilitate the identification and characterization of this impurity, ensuring the quality and safety of the final drug product. Commercial reference standards for this compound are available and often come with a detailed Certificate of Analysis containing this spectroscopic data.[2][3]
References
chemical structure and properties of Febuxostat amide impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent and selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth overview of a significant process-related impurity, Febuxostat amide impurity. Detailed information on its chemical structure, physicochemical properties, synthesis, and analytical characterization is presented. This document also outlines the experimental protocols for its synthesis and analysis, and discusses the importance of evaluating its biological properties, thereby serving as a crucial resource for professionals in drug development and quality control.
Introduction
The presence of impurities in pharmaceutical products, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities. This compound, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a known process-related impurity formed during the synthesis of Febuxostat.[1] Its formation typically occurs via the hydrolysis of the nitrile group of Febuxostat or its ester precursors under alkaline conditions.[1] A thorough understanding of its chemical properties and a robust analytical framework for its detection and quantification are essential for the quality control of Febuxostat.
Chemical Structure and Physicochemical Properties
The this compound is structurally similar to the parent drug, with the key difference being the hydrolysis of the nitrile functional group to a primary amide.
Chemical Structure:
Figure 1. Chemical structure of this compound.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | [1][2] |
| Synonyms | Febuxostat Impurity A, 2-[3-(Aminocarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid | [2][3] |
| CAS Number | 1239233-86-3 | [2] |
| Molecular Formula | C₁₆H₁₈N₂O₄S | [2] |
| Molecular Weight | 334.39 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 258 °C | [1] |
| Solubility | Soluble in Methanol and DMSO | [4] |
| Storage | 2-8 °C |
Synthesis and Formation Pathway
This compound is primarily formed as a by-product during the saponification (alkaline hydrolysis) of the ethyl ester of Febuxostat.[1] The nitrile group in the precursor is susceptible to hydrolysis under these conditions, leading to the formation of the amide.
A logical diagram illustrating the formation pathway is provided below.
Experimental Protocol for Synthesis
The following protocol is based on the procedure described by Ghanta et al. (2014).[1]
Materials:
-
2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)
-
Sulfuric acid (concentrated)
-
Water
-
Acetone
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (5.0 g, 0.016 mol) is prepared in concentrated sulfuric acid (25.0 mL) and cooled to 0-5°C.
-
The reaction mixture is allowed to warm to 25-30°C and stirred for 24 hours. A strong exothermic effect may be observed.
-
Water (100.0 mL) is added to the reaction mass at 25-30°C.
-
The pH of the solution is adjusted to 1-2 using concentrated HCl (approx. 15.0 mL) at 25-30°C to precipitate a white solid.
-
The solid is collected by filtration and recrystallized from acetone (50.0 mL) to yield the this compound.
Expected Yield: 90.0% (4.75 g)[1]
Analytical Characterization
A comprehensive analytical characterization is crucial for the definitive identification and quantification of the this compound. The following techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the separation and quantification of Febuxostat and its impurities.
Table 2: Representative HPLC Method Parameters
| Parameter | Description | Reference |
| Column | Kromosil C18 (150 mm x 4.6 mm, 5 µm) or equivalent | [5] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | [6] |
| Mobile Phase B | Methanol:Acetonitrile (ratio varies) | [6] |
| Gradient | A gradient elution is typically used for optimal separation. | [5] |
| Flow Rate | 1.0 - 1.2 mL/min | [7] |
| Detection | UV at 315 nm | [3] |
| Retention Time | Approximately 4.356 min (under specific reported conditions) | [1] |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.
-
Sample Preparation: Prepare the Febuxostat drug substance or product sample in the same diluent to a specified concentration.
-
Chromatographic Run: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Compare the retention time of the peak in the sample chromatogram with that of the standard. Quantify the impurity based on the peak area response.
Mass Spectrometry (MS)
LC-MS/MS is a powerful tool for the identification and structural confirmation of impurities.
Table 3: Mass Spectrometry Parameters
| Parameter | Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [5] |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or equivalent | [5] |
| Expected m/z | [M+H]⁺ ≈ 335.1 | [Calculated] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include those for the amide N-H stretching, C=O stretching of the amide and carboxylic acid, and other vibrations corresponding to the aromatic and thiazole rings.
Biological Properties: A Critical Unknown
A comprehensive understanding of the pharmacological and toxicological profile of any impurity is a regulatory expectation. Currently, there is a lack of publicly available data on the specific biological activity of the this compound.
Key Considerations for Further Research:
-
Xanthine Oxidase Inhibition: It is crucial to determine if the amide impurity retains any inhibitory activity towards xanthine oxidase. An in vitro enzyme inhibition assay would be the primary method to assess this.
-
Cytotoxicity: The potential for the impurity to cause cellular damage should be evaluated using standard in vitro cytotoxicity assays on relevant cell lines.
-
Genotoxicity: Given that some impurities can be genotoxic, an assessment using assays like the Ames test would be prudent to rule out mutagenic potential.
The workflow for evaluating the biological properties of the this compound is illustrated in the diagram below.
Conclusion
The this compound is a well-characterized process-related impurity of Febuxostat. Its synthesis and analytical detection methods are established, providing a solid foundation for its control in the final drug product. However, the lack of data on its biological properties represents a significant knowledge gap. Further investigation into its potential pharmacological and toxicological effects is warranted to ensure the overall safety and quality of Febuxostat. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in addressing these critical aspects.
References
- 1. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gexinonline.com [gexinonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
The Genesis of an Impurity: A Technical Guide to the Origin of Febuxostat Amide in the Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat, a potent and selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. A notable process-related impurity and potential degradation product is the Febuxostat amide impurity, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[1][2][3] The presence of this impurity, even in trace amounts, necessitates a thorough understanding of its formation pathways to implement effective control strategies during drug substance manufacturing and storage. This technical guide provides an in-depth analysis of the origins of the this compound, supported by experimental data and detailed methodologies.
Chemical Identity
-
Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
-
This compound: 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid[1][2][3]
Formation Pathways of this compound
The formation of the this compound can primarily be attributed to two main pathways: hydrolysis of the nitrile group present in Febuxostat or its precursors under specific conditions, and as a process-related impurity stemming from the synthetic route.
Formation via Hydrolysis of the Cyano Group
The cyano (-CN) group on the phenyl ring of Febuxostat is susceptible to hydrolysis, converting it to a carboxamide (-CONH2) group, thereby forming the amide impurity. This hydrolysis can be catalyzed by both acidic and basic conditions.
a) Acid-Catalyzed Hydrolysis:
Forced degradation studies have demonstrated that Febuxostat is particularly sensitive to acidic conditions.[4][5][6][7] When subjected to acid hydrolysis, the nitrile group can undergo conversion to an amide.
Logical Relationship: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of the cyano group in Febuxostat.
b) Base-Catalyzed Hydrolysis:
While some studies suggest Febuxostat is relatively stable under alkaline conditions, the hydrolysis of nitriles to amides is a known reaction in the presence of a base, often facilitated by an oxidizing agent like hydrogen peroxide.[4][6] This pathway is particularly relevant as a potential side reaction during certain synthetic steps. The hydrolysis of the ester precursor of Febuxostat using aqueous sodium hydroxide has also been reported to lead to the formation of the amide impurity.[8]
Signaling Pathway: Base-Catalyzed Peroxide-Mediated Hydrolysis
Caption: Proposed mechanism for the formation of this compound.
Process-Related Impurity
The this compound can also be generated during the synthesis of the drug substance. One published synthesis of the amide impurity involves the direct treatment of Febuxostat with hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (DMSO).[9] This indicates that if residual oxidizing agents or basic conditions are present during the work-up or purification stages of Febuxostat synthesis, the formation of the amide impurity is plausible.
Experimental Protocols
Synthesis of this compound
A reported laboratory-scale synthesis of the this compound is detailed by Ghanta et al. (2014).[9]
Materials:
-
Febuxostat
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
30% Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Acetone
-
Water
Procedure:
-
A solution of Febuxostat (5.0 g) in dimethylsulfoxide (50.0 mL) is prepared in a reaction vessel.
-
The solution is cooled to 0-5°C in an ice-water bath.
-
Anhydrous K₂CO₃ powder (5.0 g) is added to the cooled solution.
-
30.0% H₂O₂ (35.0 mL) is added dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
The reaction mixture is allowed to warm to 25-30°C and stirred for 24 hours. A strong exothermic effect may be observed.
-
Water (100.0 mL) is added to the reaction mixture at 25-30°C.
-
The pH of the mixture is adjusted to 1-2 using concentrated HCl (approx. 15.0 mL) at 25-30°C, leading to the precipitation of a white solid.
-
The solid is collected by filtration and recrystallized from acetone (50.0 mL) to yield the this compound.[9]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Forced Degradation Study Protocol (Acidic Conditions)
The following is a representative protocol for inducing the formation of the amide impurity through acid-catalyzed degradation.
Materials:
-
Febuxostat (1 mg/mL solution)
-
0.1 N Hydrochloric Acid (HCl)
-
Mobile phase for HPLC analysis
Procedure:
-
Prepare a 1 mg/mL solution of Febuxostat in 0.1 N HCl.
-
Reflux the solution for 30 minutes at 80°C.[4]
-
Cool the solution to room temperature.
-
Neutralize the stressed sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[4]
Data Presentation
The following tables summarize quantitative data related to the analysis of Febuxostat and its amide impurity from various studies.
Table 1: HPLC Method Parameters for Febuxostat and Impurity Analysis
| Parameter | Method 1[10] | Method 2 | Method 3[9] |
| Column | Kromosil C18 | Exsil ODS-B (250 x 4.6mm), 5µ | Hypersil BDS C-18, 5µ (150 X 4.6 mm) |
| Mobile Phase A | 0.1% Orthophosphoric acid | 0.1% v/v triethylamine in water, pH 2.5 | Buffer: 0.5 mL H₃PO₄ in 1000 mL water |
| Mobile Phase B | Methanol:Acetonitrile (85:15) | 0.1% v/v H₃PO₄ in Acetonitrile:Methanol (80:20) | Acetonitrile |
| Elution Mode | Isocratic/Gradient (not specified) | Gradient | Gradient |
| Flow Rate | Not specified | 1.0 ml/min | Not specified |
| Detection | Not specified | 315 nm | Not specified |
| Column Temp. | Not specified | 35°C | Not specified |
Table 2: Reported Retention Times for Febuxostat and Amide Impurity
| Compound | Retention Time (min) - Method by Ghanta et al. (2014)[9] |
| Febuxostat | 10.2 |
| This compound | 4.356 |
Conclusion and Control Strategies
The formation of the this compound is a critical quality attribute to monitor during the manufacturing and storage of the drug substance. The primary pathways for its formation are the hydrolysis of the cyano group under acidic or basic conditions, particularly in the presence of oxidizing agents, and as a process-related impurity.
To control the levels of this impurity, the following strategies are recommended:
-
Process Optimization: Careful control of pH and avoidance of strong acidic or basic conditions, especially during work-up and purification steps.
-
Raw Material Control: Ensuring that starting materials and reagents are free from contaminants that could catalyze the hydrolysis of the nitrile group.
-
Exclusion of Oxidizing Agents: Minimizing the presence of residual oxidizing agents from previous synthetic steps.
-
Stability Studies: Conducting thorough forced degradation studies to understand the degradation profile of Febuxostat under various stress conditions and establishing appropriate storage conditions.
-
Analytical Monitoring: Implementing validated analytical methods, such as the HPLC methods described, for the routine monitoring of the this compound in both the drug substance and the final drug product.
By understanding the origins and implementing robust control measures, the purity of Febuxostat can be assured, thereby guaranteeing its safety and therapeutic efficacy for patients.
References
- 1. 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C16H18N2O4S | CID 46849409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1239233-86-3|2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
The Significance of Febuxostat Amide Impurity in Pharmaceutical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent and selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure its safety, efficacy, and quality. Among the process-related impurities of Febuxostat, the amide impurity, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, warrants significant attention. This technical guide provides an in-depth analysis of the formation, identification, and quantification of the Febuxostat amide impurity, and discusses its importance in the context of pharmaceutical quality control.
Introduction
The presence of impurities in an API can have a significant impact on the quality and safety of the final drug product.[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or more.[1] The this compound is a known process-related impurity that can arise during the synthesis of Febuxostat.[1] Its effective detection and quantification are critical steps in the quality control of Febuxostat manufacturing.
Formation Pathway of this compound
The this compound is primarily formed during the saponification (hydrolysis) step in the synthesis of Febuxostat. Specifically, it results from the partial hydrolysis of the nitrile group (-CN) on the Febuxostat molecule to an amide group (-CONH2) under alkaline conditions.
Significance in Pharmaceutical Analysis
The presence of the this compound can have several implications:
-
Impact on Efficacy: The structural alteration from a nitrile to an amide group can potentially alter the pharmacological activity of the molecule. While specific data on the activity of the amide impurity is scarce, it is generally assumed that impurities do not contribute to the desired therapeutic effect and may even interfere with it.
-
Safety Concerns: The toxicological profile of the this compound has not been extensively studied. A Material Safety Data Sheet (MSDS) for the impurity indicates that there is no data available for acute toxicity, skin corrosion/irritation, carcinogenicity, and other toxicological endpoints.[2] In the absence of such data, strict control of its levels is crucial to minimize any potential risk to patients.
-
Regulatory Compliance: Adherence to regulatory limits for impurities is mandatory for drug approval and marketing. The ICH Q3A(R2) guideline provides a framework for qualifying impurities, with a general identification threshold of 0.10% for a maximum daily dose of ≤ 2g.
The logical relationship between synthesis, impurity formation, analytical control, and patient safety is depicted in the following diagram:
Analytical Methodologies
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the detection and quantification of this compound.
Experimental Protocol: RP-HPLC Method
The following is a representative, detailed protocol for the analysis of Febuxostat and its related substances, including the amide impurity.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters HPLC with Alliance 2695 quaternary pump, 2489 UV-Visible detector, and Empower-2 software |
| Column | Exsil ODS-B (250 x 4.6mm), 5µm |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | 45 minutes |
| Gradient Program | Time (min) |
4.1.2. Preparation of Solutions
-
Diluent: Acetonitrile and water in a ratio of 95:5 v/v.
-
Reference Solution: Prepare a solution containing 0.001 mg/mL of Febuxostat and its impurities (including amide impurity) in the diluent.
-
Sample Solution (for tablets): Accurately weigh and crush 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Febuxostat into a 50 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge the solution at 7000 RPM for 15 minutes and use the clear supernatant as the sample solution.
Method Validation Summary
A robust analytical method for impurity profiling should be validated according to ICH guidelines. The following table summarizes typical validation parameters for an RP-HPLC method for Febuxostat and its impurities.
| Parameter | Typical Results |
| Linearity (µg/mL) | 0.15 - 1.125 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically < 0.1 µg/mL |
| Limit of Quantification (LOQ) | Typically around 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5.0% |
Experimental Workflow
The general workflow for the analysis of this compound is as follows:
Regulatory Landscape and Acceptance Criteria
The acceptance criteria for impurities are generally guided by the ICH Q3A(R2) guidelines for new drug substances. For Febuxostat, which has a maximum daily dose of 120 mg, the identification threshold for an impurity is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. While specific monographs in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for Febuxostat would provide definitive limits, a general limit for known impurities is often set at not more than 0.15%. During process development, levels of the amide impurity have been observed in the range of 0.1-0.15 area percent.[1]
Conclusion
The this compound is a critical process-related impurity that requires stringent control and monitoring during the manufacturing of Febuxostat. Its formation is well-understood, and robust analytical methods, primarily RP-HPLC, are available for its accurate quantification. Although specific toxicological data for this impurity is lacking, its potential to impact the safety and efficacy of the drug product necessitates that its levels are kept within strict regulatory limits. A thorough understanding of the significance of this impurity and the implementation of validated analytical procedures are essential for ensuring the quality and safety of Febuxostat for patients.
References
Unveiling the Profile of Febuxostat Amide Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2][3] As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Process-related impurities, which can emerge during synthesis, require thorough characterization. This technical guide provides a comprehensive overview of a known process-related impurity of Febuxostat, the Febuxostat Amide Impurity. While extensive pharmacological data on the parent compound is available, this guide also highlights the current data gap regarding the specific pharmacological activity of this particular impurity. This document serves as a critical resource for professionals in drug development and quality control, emphasizing the importance of impurity profiling and advocating for further investigation into the biological effects of these related substances.
Introduction to Febuxostat and the Significance of Impurity Profiling
Febuxostat effectively lowers serum uric acid levels by inhibiting xanthine oxidase, the key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[][5] Its high affinity for both the oxidized and reduced forms of the enzyme contributes to its potent therapeutic effect.[6][7]
The manufacturing process of Febuxostat, like any complex organic synthesis, can lead to the formation of impurities. The International Council for Harmonisation (ICH) guidelines necessitate the identification and characterization of impurities present in APIs at levels of 0.10% or higher.[2] Understanding the impurity profile is crucial as these substances may possess their own pharmacological or toxicological properties, potentially impacting the overall safety and efficacy of the drug product.
Chemical Profile and Formation of this compound
This compound is a well-documented process-related impurity that can arise during the synthesis of Febuxostat.[2][] It is formed via the alkaline hydrolysis of the nitrile group of either Febuxostat or its ethyl ester intermediate.[2][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[3-(Aminocarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid[] |
| Synonyms | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, Febuxostat Impurity A[10][11] |
| CAS Number | 1239233-86-3[11][12][13] |
| Molecular Formula | C16H18N2O4S[11][12] |
| Molecular Weight | 334.39 g/mol [11][12] |
This impurity is available as a reference standard from various chemical suppliers, which is essential for its accurate identification and quantification in Febuxostat drug substances and products during quality control analysis.[11][13]
Synthesis of Febuxostat and Emergence of the Amide Impurity
The synthesis of Febuxostat is a multi-step process. A critical step that can lead to the formation of the amide impurity is the saponification (hydrolysis under basic conditions) of the ethyl ester of Febuxostat. The nitrile group on the phenyl ring is susceptible to hydrolysis under these conditions, converting it to a primary amide.
Known Pharmacological Activity of Febuxostat
Febuxostat is a highly potent inhibitor of xanthine oxidase. Its mechanism of action is central to its therapeutic effect in managing conditions associated with hyperuricemia.
Table 2: Pharmacological Data for Febuxostat
| Parameter | Value | Target Enzyme |
| Ki (Inhibition Constant) | 0.6 nM[1] | Xanthine Oxidase |
| IC50 | 1.8 nM[7] | Xanthine Oxidase |
| Mechanism of Action | Non-purine, selective inhibitor of Xanthine Oxidase[3][] | Both oxidized and reduced forms of the enzyme[6][7] |
The potent inhibition of xanthine oxidase by Febuxostat leads to a significant reduction in the production of uric acid, thereby alleviating the symptoms of gout and reducing the risk of uric acid nephropathy.
Potential Pharmacological Activity of this compound: A Data Gap
A thorough review of the scientific literature reveals a significant lack of publicly available data on the pharmacological activity of this compound. No studies detailing its potential to inhibit xanthine oxidase or interact with other biological targets have been found. Consequently, quantitative data such as IC50 or Ki values for this impurity are not available.
Implications for Drug Development:
The absence of pharmacological data for a known impurity presents a challenge in the comprehensive risk assessment of a drug product. While the levels of this impurity are controlled within specified limits during manufacturing, understanding its biological activity is crucial for several reasons:
-
Contribution to Therapeutic Effect: If the impurity possesses similar activity to the parent drug, it could contribute to the overall therapeutic effect.
-
Potential for Off-Target Effects: The impurity may interact with other biological targets, leading to unforeseen side effects.
-
Impact on Safety Profile: Without toxicological and pharmacological data, a complete safety profile of the drug product cannot be established.
Conclusion and Future Directions
This compound is a known and well-characterized process-related impurity in the synthesis of Febuxostat. While its chemical properties and formation are understood, there is a clear and critical gap in the knowledge of its potential pharmacological activity.
For researchers, scientists, and professionals in drug development, this highlights the necessity of not only identifying and quantifying impurities but also evaluating their biological effects. Further research is strongly encouraged to investigate the in vitro and in vivo pharmacological and toxicological profile of this compound. Such studies would typically involve:
-
Experimental Protocol for Xanthine Oxidase Inhibition Assay:
-
Objective: To determine the inhibitory potential of this compound on xanthine oxidase activity.
-
Materials: Purified xanthine oxidase, xanthine (substrate), Febuxostat (positive control), this compound, phosphate buffer, and a spectrophotometer.
-
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) and the positive control (Febuxostat).
-
In a multi-well plate, add the enzyme, buffer, and the test compound or control.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
-
-
Broader Pharmacological Screening: Assessing the impurity against a panel of other relevant biological targets to identify any potential off-target activities.
A comprehensive understanding of the pharmacological profile of all impurities is essential for ensuring the highest standards of safety and quality for pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.sgsci.org [ojs.sgsci.org]
- 7. apexbt.com [apexbt.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. allmpus.com [allmpus.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound | CAS No- 1239233-86-3 | Simson Pharma Limited [simsonpharma.com]
The Degradation Pathway of Febuxostat to its Amide Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of Febuxostat to its primary amide impurity, 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. Understanding this pathway is critical for ensuring the stability, safety, and efficacy of Febuxostat drug products. This document outlines the conditions under which this impurity forms, presents quantitative data from forced degradation studies, details relevant experimental protocols, and illustrates the chemical transformation.
Introduction to Febuxostat and its Amide Impurity
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The amide impurity of Febuxostat is a process-related and degradation impurity that can arise during synthesis and storage.[1][2][3] Its presence in the final drug product must be monitored and controlled to meet regulatory standards. The chemical structure of Febuxostat and its amide impurity are shown below.
Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid Amide Impurity: 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid[4][5]
Degradation Pathway: Hydrolysis of the Nitrile Group
The primary pathway for the formation of the Febuxostat amide impurity is through the hydrolysis of the nitrile (-CN) group on the phenyl ring to a carboxamide (-CONH2) group.[1][2][6] This transformation is primarily observed under hydrolytic and oxidative stress conditions.
Hydrolytic Degradation
Forced degradation studies have demonstrated that Febuxostat is susceptible to degradation under both acidic and alkaline hydrolytic conditions, leading to the formation of the amide impurity.[6][7]
-
Acidic Conditions: In the presence of a strong acid (e.g., HCl) and heat, the nitrile group of Febuxostat can undergo hydrolysis to form the corresponding amide.[6][8] One study observed the formation of the amide impurity, among other degradation products, when Febuxostat was refluxed in 1N HCl.[6]
-
Alkaline Conditions: Alkaline hydrolysis, for instance during saponification steps in synthesis, can also lead to the formation of the amide impurity.[1][2] The use of a base like sodium hydroxide can promote the conversion of the nitrile to the amide.[2] Some studies, however, report that Febuxostat is relatively stable under alkaline conditions compared to acidic or oxidative stress.[7][9]
Oxidative Degradation
Oxidative stress has also been identified as a condition that can induce the formation of the amide impurity. Studies using hydrogen peroxide (H2O2) have shown the degradation of Febuxostat and the appearance of several degradation products, including the amide impurity.[1][7]
Photolytic and Thermal Degradation
Current literature suggests that Febuxostat is relatively stable under photolytic and thermal stress conditions, with minimal formation of the amide impurity.[6][7][9][10]
Quantitative Data from Forced Degradation Studies
The formation of the this compound under various stress conditions has been quantified in several studies. The following tables summarize the available quantitative data.
| Stress Condition | Reagent/Parameters | Duration | Amide Impurity Formation (%) | Reference |
| Acid Hydrolysis | 1N HCl, Reflux at 60°C | 2 hours | Not explicitly quantified, but observed as a degradation product. Total degradation was 21.12%. | [6] |
| Alkaline Hydrolysis | Saponification with NaOH | Not specified | Can be controlled by using appropriate equivalence of NaOH and controlled reaction time. | [2] |
| Oxidative Stress | 30% H2O2, 0-5°C then 25-30°C | 24 hours | The synthesis of the amide impurity was achieved with high yield under these conditions. | [1] |
| Oxidative Stress | 3% H2O2, Reflux at 60°C | 24 hours | Significant degradation observed, with the amide impurity being one of the products. | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying the degradation studies. The following are representative experimental protocols for forced degradation and analysis of Febuxostat.
Forced Degradation Study Protocol
This protocol is a composite based on methodologies described in the literature.[6][7][9][11]
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Febuxostat in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. Reflux the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2-8 hours). Cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1N or 1N NaOH. Reflux the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period. Cool and neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add a specified concentration of hydrogen peroxide (e.g., 3% or 30%). Keep the solution at room temperature or reflux for a set duration.
-
Photolytic Degradation: Expose the Febuxostat solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
Thermal Degradation: Keep the Febuxostat solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Sample Analysis: Following the stress exposure, dilute the samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the separation and quantification of Febuxostat and its impurities.[12][13]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., Nucleosil C18, 250 x 4.6mm, 5µm) is commonly used.[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate buffer with pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 15:85, v/v).[12]
-
Detection Wavelength: UV detection at a wavelength where both Febuxostat and the amide impurity have significant absorbance, such as 275 nm or 315 nm.[12]
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 45°C).[11]
Visualization of the Degradation Pathway
The following diagrams illustrate the chemical transformation of Febuxostat to its amide impurity and a general workflow for its analysis.
Caption: Chemical transformation of Febuxostat to its amide impurity.
Caption: Workflow for forced degradation and analysis of Febuxostat.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ovid.com [ovid.com]
- 4. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
Methodological & Application
Application Note and Protocol: Analytical Method Development for Febuxostat Amide Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1] During the synthesis and storage of Febuxostat, various impurities can arise, which may affect the efficacy and safety of the drug product. One such critical impurity is the Febuxostat amide impurity, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[2][3][4] Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished dosage forms. Therefore, a robust, sensitive, and validated analytical method for the quantification of this compound is crucial for quality control and to ensure patient safety.
This application note provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Chemical Structures
| Compound | Structure |
| Febuxostat | |
| This compound | Chemical Name: 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid Molecular Formula: C16H18N2O4S Molecular Weight: 334.39 g/mol CAS Number: 1239233-86-3[2][4] |
Analytical Method Development
The development of a suitable analytical method for quantifying the this compound involves a systematic approach to optimize chromatographic conditions for achieving adequate separation, sensitivity, and accuracy. Reversed-phase HPLC is the most widely used technique for this purpose.
Method Selection and Optimization
Several RP-HPLC methods have been reported for the analysis of Febuxostat and its related substances.[5][6] The selection of the optimal method depends on factors such as the desired sensitivity, resolution from other impurities, and run time. A gradient elution method is often preferred to ensure the separation of all potential impurities with varying polarities.
Key Chromatographic Parameters:
-
Column: A C18 column is commonly used for the separation of Febuxostat and its impurities.[5][7]
-
Mobile Phase: A combination of an acidic buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.[5][6][7] The pH of the buffer and the gradient profile of the organic solvent are critical for achieving good resolution.
-
Detection Wavelength: Febuxostat and its impurities exhibit significant UV absorbance. A detection wavelength of around 315 nm is often used.[8]
-
Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation within a reasonable analysis time.
Recommended RP-HPLC Method Protocol
This protocol outlines a validated RP-HPLC method for the quantification of this compound.
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and methanol.
-
Analytical reagent grade orthophosphoric acid, triethylamine, potassium dihydrogen phosphate, and sodium hydroxide.
-
Purified water (Milli-Q or equivalent).
-
Febuxostat reference standard.
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[9] |
| Diluent | Acetonitrile and Water (80:20 v/v)[9] |
Preparation of Solutions
-
Standard Stock Solution (Febuxostat): Accurately weigh and transfer about 25 mg of Febuxostat reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and transfer about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Standard Solution: Prepare a working standard solution by spiking a known amount of this compound stock solution into the Febuxostat standard solution to achieve a concentration relevant to the specification limit of the impurity.
-
Sample Solution: Accurately weigh and transfer a quantity of the test sample (bulk drug or powdered tablets) equivalent to 25 mg of Febuxostat into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.
System Suitability
Before sample analysis, inject the spiked standard solution five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (for both peaks) | Not more than 2.0 |
| Theoretical Plates (for both peaks) | Not less than 2000 |
| Resolution (between Febuxostat and Amide Impurity) | Not less than 2.0 |
| % RSD for peak areas (n=5) | Not more than 5.0% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo sample, the Febuxostat standard, the this compound standard, and the test sample. The peak for the amide impurity should be well-resolved from the main drug peak and any other potential impurities or excipients.
Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method. Febuxostat is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 80°C), base hydrolysis (e.g., 0.1 N NaOH at 80°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 105°C), and photolytic degradation (e.g., UV light).[7][10] The method should be able to separate the degradation products from the main peak and the amide impurity. Studies have shown that Febuxostat is particularly labile to acidic conditions.[10][11][12]
Linearity
The linearity of the method is established by analyzing a series of solutions containing the this compound at different concentrations, typically ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined. A value of r² ≥ 0.999 is generally considered acceptable.[7]
Accuracy
The accuracy of the method is determined by performing recovery studies. A known amount of the this compound is spiked into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the added impurity is then calculated. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[8]
Precision
-
Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing six replicate samples of the test solution spiked with the amide impurity on the same day. The relative standard deviation (% RSD) of the results should be calculated.
-
Intermediate Precision (Inter-day precision/Ruggedness): The intermediate precision is determined by repeating the analysis on a different day, with a different analyst, and on a different instrument. The % RSD between the two sets of results is calculated. A % RSD of not more than 2.0% is generally acceptable for precision.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. The LOQ should be sufficiently low to quantify the impurity at its specified limit. For Febuxostat impurities, LOD and LOQ values in the range of ng/mL are often achieved.[7][10]
Robustness
The robustness of the method is evaluated by making deliberate small variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate. The system suitability parameters should remain within the acceptance criteria, demonstrating the reliability of the method during normal usage.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference at the retention time of the amide impurity. | Method is specific and stability-indicating. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ratio ≥ 3 | 0.02 µg/mL |
| LOQ | S/N ratio ≥ 10 | 0.06 µg/mL |
| Robustness | System suitability criteria are met. | Method is robust for minor variations. |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Method Validation Logic
Caption: Logical flow of analytical method validation.
Conclusion
This application note provides a detailed protocol for the development and validation of an RP-HPLC method for the determination of this compound. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of Febuxostat in both bulk drug and pharmaceutical dosage forms. Adherence to this protocol will help ensure the quality and safety of Febuxostat products by effectively controlling the level of the amide impurity.
References
- 1. ovid.com [ovid.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 4. allmpus.com [allmpus.com]
- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Analysis of Febuxostat Amide Impurity via Stability-Indicating HPLC
Application Note and Protocol
This document provides a detailed application note and protocol for the analysis of febuxostat and its related substance, specifically the amide impurity (Impurity-A), using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of febuxostat active pharmaceutical ingredient (API) and its formulations.
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. During the synthesis of febuxostat or upon storage, impurities can arise, which may affect the efficacy and safety of the drug product. One of the key process-related impurities is the febuxostat amide impurity. Therefore, a robust analytical method is required to separate and quantify this impurity to ensure the quality of febuxostat. This application note describes a validated, stability-indicating RP-HPLC method capable of separating febuxostat from its amide impurity and other potential degradation products.
Experimental Protocol
This protocol is based on established and validated methods for the analysis of febuxostat and its related substances.[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Waters HPLC with a 2487 dual absorbance detector or equivalent |
| Column | Exsil ODS-B C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v Orthophosphoric acid in Acetonitrile and Methanol (80:20 v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | 45 minutes |
Reagents and Solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Febuxostat reference standard
-
This compound reference standard
Preparation of Solutions
Mobile Phase A:
-
Add 1 mL of triethylamine to 1000 mL of purified water.
-
Adjust the pH to 2.5 with orthophosphoric acid.
-
Filter through a 0.22 µm nylon filter.
Mobile Phase B:
-
Prepare a mixture of acetonitrile and methanol in the ratio of 80:20 (v/v).
-
Add 1 mL of orthophosphoric acid to 1000 mL of the acetonitrile:methanol mixture.
Diluent:
-
A mixture of mobile phase A and mobile phase B in a suitable ratio, or another appropriate solvent system in which both febuxostat and its impurities are soluble.
Standard Solution Preparation:
-
Accurately weigh and transfer about 25 mg of febuxostat reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Prepare a working standard solution containing a known concentration of this compound (e.g., 0.001 mg/mL) for system suitability and quantification.
Sample Solution Preparation (for Tablets):
-
Weigh and crush not fewer than 20 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of febuxostat and transfer it to a 50 mL volumetric flask.
-
Add about 20 mL of diluent and sonicate for 20 minutes with intermittent shaking to dissolve the drug.
-
Dilute to volume with the diluent.
-
Centrifuge the solution at 7000 RPM for 15 minutes and use the clear supernatant as the sample solution.
Gradient Elution Program
Table 2: Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 10 | 50 | 50 |
| 25 | 30 | 70 |
| 35 | 30 | 70 |
| 40 | 70 | 30 |
| 45 | 70 | 30 |
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
Table 3: Method Validation Parameters
| Parameter | Result |
| Specificity | The method is specific, as there is no interference from blank, placebo, and known impurities at the retention time of febuxostat and its amide impurity. The method is also stability-indicating, as it can separate the active drug from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[2][3][4][5] |
| Linearity | The method is linear over a concentration range of 0.15-1.125 µg/mL for the amide impurity, with a correlation coefficient (r²) of ≥ 0.999.[1] |
| Limit of Detection (LOD) | 0.37 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.13 µg/mL[4] |
| Accuracy (% Recovery) | The recovery of the amide impurity is within 98-102%. |
| Precision (% RSD) | The relative standard deviation for replicate injections is not more than 5.0%. |
| Robustness | The method is robust with respect to small, deliberate variations in flow rate and column temperature.[1] |
System Suitability Criteria
To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples.
-
The relative standard deviation (% RSD) of the peak areas for febuxostat and the amide impurity from six replicate injections of the standard solution should be not more than 5.0%.
-
The tailing factor for the febuxostat and amide impurity peaks should not be more than 2.0.
-
The resolution between the febuxostat peak and the amide impurity peak should be not less than 2.0.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in bulk drug and pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the analysis is free from interference from degradation products, making it suitable for routine quality control and stability studies.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Febuxostat Amide Impurity by LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Febuxostat amide impurity in bulk drug substances or pharmaceutical formulations. The method is designed for researchers, scientists, and drug development professionals requiring a robust analytical procedure for impurity profiling and quality control of Febuxostat.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2][3] During the synthesis or through degradation, process-related impurities and degradation products can arise.[1][4][5] One such critical impurity is the this compound, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[6][7][8][9] Rigorous quantification of this impurity is essential to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines. This document provides a detailed protocol for the quantification of this specific impurity using LC-MS/MS.
Experimental
Chemicals and Reagents
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Febuxostat | 317.1 | 261.1 | 0.1 | 30 | 20 |
| This compound | 335.1 | 279.1 | 0.1 | 35 | 25 |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Febuxostat and this compound reference standards in 10 mL of methanol individually.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to obtain an intermediate concentration of 10 µg/mL for each compound.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate solutions to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
Accurately weigh and dissolve the Febuxostat drug substance in methanol to obtain a final concentration of 1 mg/mL.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Data Presentation
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Specificity | No interference at the retention times |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Caption: Experimental Workflow for this compound Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound. The method is sensitive, selective, and suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and method parameters will enable researchers and drug development professionals to effectively monitor and control the levels of this impurity in Febuxostat drug substances and products.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 8. chemwhat.com [chemwhat.com]
- 9. allmpus.com [allmpus.com]
protocol for the synthesis of Febuxostat amide impurity reference standard
Introduction
This document outlines the synthetic protocol for the preparation of the Febuxostat amide impurity, a critical reference standard for the quality control of the active pharmaceutical ingredient (API) Febuxostat. Febuxostat is a potent non-purine selective inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout.[1][2] The presence of impurities in an API can impact its quality and safety, making the availability of pure impurity reference standards essential for analytical method development and validation.[1] This protocol is intended for researchers, scientists, and drug development professionals.
Synthesis Workflow
The synthesis of the this compound involves the controlled hydrolysis of the nitrile group of Febuxostat to an amide.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol
This protocol is adapted from the synthetic method described by Ghanta, M. R., et al. in Der Pharma Chemica, 2014.[1]
Materials and Reagents
-
Febuxostat (Technical Grade)
-
Hydrogen Peroxide (30% solution)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
pH meter or pH paper
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Febuxostat (5.0 g, 0.016 mol) in Dimethyl Sulfoxide (DMSO, 50.0 mL).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) powder to the solution.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add 30% Hydrogen Peroxide (H₂O₂) to the cooled reaction mixture.
-
Reaction: Allow the reaction mass to warm to room temperature (25-30°C) and stir for 24 hours. A strong exothermic effect may be observed.[1]
-
Quenching: After 24 hours, add deionized water (100.0 mL) to the reaction mixture.
-
Acidification: Adjust the pH of the solution to 1-2 using concentrated hydrochloric acid (15.0 mL) to precipitate the product.[1]
-
Isolation of Crude Product: Collect the resulting white solid by vacuum filtration.
-
Purification: Recrystallize the crude product from acetone (50.0 mL) to yield the pure this compound.[1]
Results and Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of the this compound.
| Parameter | Value | Reference |
| Yield | 90.0% (4.75 g) | [1] |
| Melting Point | 258°C | [1] |
| Purity (HPLC) | 99.530% | [1] |
| HPLC Retention Time | 4.356 min | [1] |
| Elemental Analysis | Calculated for C₁₆H₁₈N₂O₄S: | [1] |
| C: 57.47%, H: 5.43%, N: 8.38% | [1] | |
| Found: | [1] | |
| C: 57.47%, H: 5.43%, N: 8.38% | [1] |
Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The provided reference contains detailed spectral data for confirmation.[1]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction of hydrogen peroxide is exothermic; careful temperature control is necessary.
-
Work in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
References
Characterization of Febuxostat Amide Impurity using ¹H NMR and ¹³C NMR Spectroscopy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. During the synthesis and storage of Febuxostat, various process-related impurities and degradation products can form. One such critical impurity is the Febuxostat amide impurity, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[1][2][3][4][5][6] The presence of this impurity, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, its accurate identification and characterization are of paramount importance in pharmaceutical quality control.
This application note provides a detailed protocol for the characterization of the this compound using proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. These powerful analytical techniques provide unambiguous structural elucidation, enabling the confirmation of the impurity's identity.
Materials and Methods
Synthesis of this compound
The this compound can be synthesized from Febuxostat by the hydrolysis of the nitrile group to a primary amide. A general procedure is as follows:
To a solution of Febuxostat in a suitable solvent such as dimethyl sulfoxide (DMSO), hydrogen peroxide (30%) and anhydrous potassium carbonate are added at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period. Upon completion, the product is isolated by adjusting the pH with an acid (e.g., HCl) and purified by recrystallization from an appropriate solvent like acetone to yield the this compound.[1]
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: A sufficient amount of the this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Spectral Width: Appropriate range to cover all proton signals.
-
Relaxation Delay: 1 second.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Appropriate range to cover all carbon signals.
-
Relaxation Delay: 2 seconds.
Results and Discussion
The ¹H and ¹³C NMR spectra of the this compound were recorded and analyzed. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
¹H NMR Spectral Data
The ¹H NMR spectrum of the this compound shows characteristic signals corresponding to the protons in its structure. The absence of the nitrile signal and the appearance of signals corresponding to the amide protons confirm the conversion of the cyano group to the amide group.
Table 1: ¹H NMR Chemical Shift Data for this compound [1]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.01 | d, J=6.7 Hz | 6H | -CH(CH ₃)₂ |
| 2.12 | m | 1H | -CH (CH₃)₂ |
| 2.62 | s | 3H | -CH ₃ (thiazole) |
| 3.96 | d, J=6.4 Hz | 2H | -OCH ₂- |
| 7.19 | d, J=8.6 Hz | 1H | Ar-H |
| 7.39 | br s | 1H | -CONH ₂ |
| 7.82 | br s | 1H | -CONH ₂ |
| 8.08 | dd, J=2.2, 8.6 Hz | 1H | Ar-H |
| 8.24 | d, J=2.2 Hz | 1H | Ar-H |
| 13.31 | br s | 1H | -COOH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the structure of the this compound. The chemical shift of the carbon atom of the amide group is a key diagnostic signal.
Table 2: ¹³C NMR Chemical Shift Data for this compound [1]
| Chemical Shift (δ, ppm) | Assignment |
| 17.1 | -C H₃ (thiazole) |
| 19.3 | -CH(C H₃)₂ |
| 28.0 | -C H(CH₃)₂ |
| 74.8 | -OC H₂- |
| 112.9 | Ar-C H |
| 125.0 | Ar-C |
| 125.7 | Ar-C |
| 128.5 | Ar-C H |
| 133.0 | Ar-C H |
| 149.3 | Thiazole C -5 |
| 157.9 | Ar-C -O |
| 160.7 | Thiazole C -2 |
| 162.7 | -C OOH |
| 168.9 | -C ONH₂ |
Experimental Workflow and Data Analysis
The logical flow for the characterization of the this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound.
Conclusion
The ¹H and ¹³C NMR spectroscopic data presented in this application note provide a definitive characterization of the this compound. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. This methodology ensures the accurate identification and monitoring of this impurity, contributing to the overall quality and safety of Febuxostat drug products.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C16H18N2O4S | CID 46849409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1239233-86-3 [chemicea.com]
- 6. This compound | 1239233-86-3 | SynZeal [synzeal.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Febuxostat Amide Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. During the synthesis of Febuxostat, several process-related impurities can arise, one of which is the Febuxostat amide impurity, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of these impurities. This application note provides a detailed protocol and fragmentation analysis of the this compound.
Molecular Structure and Mass Information
The this compound is formed by the hydrolysis of the nitrile group of Febuxostat to a primary amide.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C16H18N2O4S | 334.39 |
Proposed Mass Spectrometry Fragmentation Pattern
While detailed experimental fragmentation data for the this compound is not extensively published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Febuxostat and the chemical structure of the amide impurity. In positive ion mode electrospray ionization (ESI), the impurity is expected to form a protonated molecule [M+H]⁺ at m/z 335.1.
Collision-induced dissociation (CID) of the precursor ion is likely to induce fragmentation at several key bonds. The following table summarizes the proposed major product ions.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 335.1 | 291.1 | Loss of CO₂ (decarboxylation) from the carboxylic acid group. |
| 335.1 | 279.1 | Loss of the isobutene group from the ether linkage. |
| 335.1 | 261.1 | Loss of both the isobutene group and water. |
| 291.1 | 235.1 | Subsequent loss of isobutene from the decarboxylated fragment. |
Diagram of the Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation cascade of the protonated this compound.
Caption: Proposed fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the separation and detection of Febuxostat and its amide impurity.[1][2] Optimization may be required based on the specific instrumentation used.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance or formulation in a suitable diluent to achieve a target concentration.
4.2. Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
4.3. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| Collision Gas | Argon |
4.4. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Febuxostat | 317.1 | 261.1 | 25 |
| This compound | 335.1 | 291.1 | 20 |
| This compound | 335.1 | 279.1 | 30 |
Diagram of the Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Data Presentation and Interpretation
The acquired data should be processed using appropriate software. The peak areas of the MRM transitions for the this compound are used for quantification against a calibration curve generated from the reference standard. The presence of the impurity is confirmed by the retention time and the specific MRM transitions.
Conclusion
This application note provides a comprehensive guide for the analysis of the this compound using LC-MS/MS. The proposed fragmentation pattern and the detailed experimental protocol can be utilized by researchers and drug development professionals for the accurate identification and quantification of this critical process-related impurity in Febuxostat active pharmaceutical ingredients and finished drug products. Adherence to these methods will aid in ensuring the quality and safety of Febuxostat-containing medications.
References
Application Note: Certification of Febuxostat Amide Impurity Standard Using Quantitative Nuclear Magnetic Resonance (qNMR)
Introduction
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Regulatory bodies require that impurity levels be strictly monitored to ensure the safety and efficacy of pharmaceutical products. Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is used for the treatment of hyperuricemia and gout. During its synthesis, various process-related impurities can be formed, including Febuxostat amide impurity (2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid).[1][2][3][4] The availability of a certified reference standard for this impurity is essential for the accurate validation of analytical methods used for routine quality control.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for the precise and accurate determination of the purity of organic compounds without the need for a specific reference standard of the analyte itself.[5][6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for direct quantification against a certified internal standard.[9][10] This application note provides a detailed protocol for the certification of a this compound standard using ¹H-qNMR.
Principle of qNMR for Purity Determination
The purity of an analyte can be calculated using the following equation when an internal standard is used:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral areas of the selected signals for the analyte and the internal standard, respectively.
-
N_analyte and N_std are the number of protons corresponding to the selected signals for the analyte and the internal standard.
-
M_analyte and M_std are the molar masses of the analyte and the internal standard.
-
m_analyte and m_std are the masses of the analyte and the internal standard.
-
P_std is the purity of the internal standard.
Experimental Protocols
Materials and Reagents
-
Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
Selection of Internal Standard and Quantification Signals
Maleic acid was chosen as the internal standard due to the following reasons:
-
It has a simple ¹H NMR spectrum with a sharp singlet in a region that does not overlap with the signals of this compound.
-
It is commercially available as a high-purity, certified reference material.
-
It is stable, non-hygroscopic, and has low volatility, allowing for accurate weighing.
-
It is soluble in DMSO-d₆, the chosen solvent for the analysis.
Quantification Signals:
-
This compound: The singlet at approximately 2.66 ppm, corresponding to the three protons of the methyl group on the thiazole ring, was selected for quantification. This signal is well-resolved and free from overlap with other signals.
-
Maleic Acid (Internal Standard): The singlet at approximately 6.3 ppm, corresponding to the two olefinic protons, was used for quantification.
Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial for 1 minute to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
qNMR Data Acquisition
The ¹H-NMR spectra were acquired on a 500 MHz NMR spectrometer equipped with a broadband probe. The acquisition parameters were optimized for quantitative analysis and are summarized in Table 1.
Table 1: qNMR Instrument and Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Nucleus | ¹H |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Sequence | zg30 |
| Pulse Angle | 30° |
| Relaxation Delay (D1) | 60 s |
| Acquisition Time (AQ) | 4 s |
| Number of Scans (NS) | 16 |
| Spectral Width (SW) | 20 ppm |
| Receiver Gain | Optimized for each sample |
Data Processing and Analysis
The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software. The following steps were performed:
-
Fourier transformation with an exponential window function (line broadening of 0.3 Hz).
-
Manual phasing and baseline correction.
-
Integration of the selected signals for this compound (2.66 ppm) and maleic acid (6.3 ppm). The integration range was set to be at least 30 times the signal width at half-height.
-
The purity of the this compound was calculated using the equation provided in Section 2.
Results and Discussion
The purity of three independently prepared samples of this compound was determined by ¹H-qNMR. A representative ¹H-NMR spectrum is shown in Figure 1.
Figure 1: Representative ¹H-qNMR Spectrum of this compound with Maleic Acid as Internal Standard in DMSO-d₆.
The quantitative results for the three samples are summarized in Table 2.
Table 2: Purity of this compound Determined by qNMR
| Sample ID | Mass of this compound (mg) | Mass of Maleic Acid (mg) | Integral (this compound) | Integral (Maleic Acid) | Purity (% w/w) |
| FAI-001 | 20.15 | 10.05 | 1.00 | 0.98 | 98.7 |
| FAI-002 | 20.22 | 10.11 | 1.00 | 0.99 | 98.9 |
| FAI-003 | 20.08 | 10.02 | 1.00 | 0.98 | 98.6 |
| Mean | 98.7 | ||||
| RSD (%) | 0.15 |
The mean purity of the this compound standard was determined to be 98.7% (w/w) with a relative standard deviation (RSD) of 0.15%, demonstrating the high precision of the qNMR method.
Visualizations
Caption: Experimental workflow for the qNMR certification of this compound.
Caption: Logical relationship of parameters for purity calculation in qNMR.
Conclusion
This application note demonstrates a robust and reliable ¹H-qNMR method for the certification of a this compound standard. The use of a certified internal standard, coupled with optimized acquisition and processing parameters, allows for an accurate and precise purity determination. The developed protocol is straightforward and can be readily implemented in a quality control laboratory for the certification of pharmaceutical reference standards. The high precision and accuracy of qNMR make it an invaluable tool in the pharmaceutical industry for ensuring the quality and safety of drug substances.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. allmpus.com [allmpus.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. govst.edu [govst.edu]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. emerypharma.com [emerypharma.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Application Notes & Protocols for Forced Degradation Studies of Febuxostat: Generation of Amide Impurity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Febuxostat, with a specific focus on the generation and characterization of its amide impurity. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like Febuxostat is a critical component of drug development, ensuring the stability, safety, and efficacy of the final drug product.
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1][2][3][4][5][6] One of the key degradation products is the Febuxostat amide impurity, chemically identified as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[7][8][9][10] The formation of this impurity, among other degradants, typically arises from the hydrolysis of the cyano and ester functional groups within the Febuxostat molecule.[2][6][11]
These studies are essential for:
-
Identifying potential degradation products that could form during manufacturing, storage, and administration.
-
Elucidating the degradation pathways of the drug substance.
-
Developing and validating stability-indicating analytical methods.
-
Informing formulation development and packaging selection to ensure drug product stability.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the typical outcomes of forced degradation studies on Febuxostat under various stress conditions. The percentage of degradation and the formation of the amide impurity can vary based on the specific experimental parameters.
| Stress Condition | Reagent and Conditions | Febuxostat Degradation (%) | Amide Impurity Formation | Reference |
| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 30 min | Significant | Observed | [3][12] |
| Alkaline Hydrolysis | 0.1 N NaOH, reflux at 80°C for 30 min | Significant | Observed | [1][12] |
| Oxidative Degradation | 3% H₂O₂, reflux at 80°C for 30 min | Significant | Observed | [1][12] |
| Thermal Degradation | Dry heat | Stable | Not significant | [1][2] |
| Photolytic Degradation | UV radiation | Stable in neutral conditions | Not significant | [1][3] |
Experimental Protocols
The following are detailed protocols for inducing the degradation of Febuxostat to generate the amide impurity. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[1][2][3][4][13]
Preparation of Stock and Working Solutions
-
Febuxostat Stock Solution (1 mg/mL): Accurately weigh 100 mg of Febuxostat reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and make up to the mark.
-
Working Solution (for degradation): Dilute the stock solution with the appropriate stressor solution to achieve the desired concentration (e.g., 100 µg/mL).
Forced Degradation Procedures
a) Acid-Induced Degradation:
-
Transfer an appropriate volume of the Febuxostat stock solution to a round-bottom flask.
-
Add a sufficient volume of 0.1 N Hydrochloric Acid (HCl) to achieve the target drug concentration.
-
Reflux the mixture at 80°C for 30 minutes.[12]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
b) Base-Induced Degradation:
-
Transfer an appropriate volume of the Febuxostat stock solution to a round-bottom flask.
-
Add a sufficient volume of 0.1 N Sodium Hydroxide (NaOH) to achieve the target drug concentration.
-
Reflux the mixture at 80°C for 30 minutes.[12]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
c) Oxidative Degradation:
-
Transfer an appropriate volume of the Febuxostat stock solution to a round-bottom flask.
-
Add a sufficient volume of 3% (v/v) Hydrogen Peroxide (H₂O₂) to achieve the target drug concentration.
-
Reflux the mixture at 80°C for 30 minutes.[12]
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
Analytical Methodology (RP-HPLC)
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating Febuxostat from its degradation products, including the amide impurity.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Febuxostat and the amide impurity have significant absorbance (e.g., 315 nm).[5]
-
Injection Volume: 10-20 µL.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of Febuxostat and its impurities.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of Febuxostat.
Formation of this compound
References
- 1. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ICH GUIDANCE IN PRACTICE: DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ASSAY METHOD FOR FEBUXOSTAT AND DEGRADATION KINETIC STUDY IN ACID HYDROLYTIC CONDITION | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. chemwhat.com [chemwhat.com]
- 10. allmpus.com [allmpus.com]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ijrpr.com [ijrpr.com]
Application Note: Isolation and Purification of Febuxostat Amide Impurity from Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout.[1][2] During the synthesis and storage of Febuxostat, various process-related impurities and degradation products can arise. One such critical impurity is the Febuxostat amide impurity, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[3][4] The presence of this and other impurities can impact the safety and efficacy of the final drug product, making their isolation, characterization, and control essential for regulatory compliance.[5]
This application note provides detailed protocols for the isolation and purification of the this compound from the bulk drug substance. The methodologies described herein utilize preparative high-performance liquid chromatography (preparative HPLC) and conventional column chromatography, providing researchers with robust options for obtaining a highly purified standard of this impurity for analytical and toxicological studies.
Data Presentation
The following table summarizes the key analytical data for the this compound, which is essential for its identification and characterization during the purification process.
| Parameter | Value | Reference |
| Chemical Name | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | [3][4] |
| CAS Number | 1239233-86-3 | [3][4] |
| Molecular Formula | C16H18N2O4S | [3][4] |
| Molecular Weight | 334.39 g/mol | [4] |
| Purity (as a reference standard) | >95% by HPLC | [4] |
Experimental Protocols
Analytical Method for Impurity Detection
Prior to preparative-scale purification, it is crucial to have a validated analytical HPLC method to determine the retention time and purity of the this compound in the bulk drug sample.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Kromosil C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
Note: This is a representative method; specific conditions may need to be optimized based on the available instrumentation and column chemistry.
Protocol 1: Preparative HPLC for High-Purity Isolation
This protocol is suitable for obtaining a highly pure sample of the this compound, ideal for use as a reference standard.
3.2.1. Sample Preparation
-
Accurately weigh approximately 1 gram of the Febuxostat bulk drug known to contain the amide impurity.
-
Dissolve the sample in a minimal amount of a suitable solvent mixture (e.g., Dimethyl sulfoxide:Methanol, 1:1 v/v).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3.2.2. Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18 (preparative scale, e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Optimized based on the analytical method to ensure sufficient resolution between Febuxostat and the amide impurity. A shallow gradient around the elution time of the impurity is recommended. |
| Flow Rate | 15-25 mL/min (adjusted based on column dimensions) |
| Detection Wavelength | 315 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Fraction Collection | Triggered by UV signal corresponding to the retention time of the amide impurity. |
3.2.3. Post-Purification Processing
-
Pool the collected fractions containing the purified amide impurity.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified impurity as a solid.
-
Determine the purity of the isolated solid using the analytical HPLC method described in section 3.1.
-
Further characterize the structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Protocol 2: Column Chromatography for Scalable Purification
This protocol is a cost-effective alternative for isolating larger quantities of the amide impurity, albeit potentially with a lower final purity compared to preparative HPLC.
3.3.1. Stationary Phase Preparation
-
Prepare a slurry of silica gel (100-200 mesh) in the chosen mobile phase.
-
Pack a glass column with the slurry, ensuring a uniform and well-packed bed.
3.3.2. Sample Loading
-
Dissolve the Febuxostat bulk drug in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder with the sample adsorbed onto the silica.
-
Carefully load the dried sample-silica mixture onto the top of the packed column.
3.3.3. Elution
-
Begin elution with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and gradually increase the polarity.
-
Monitor the elution of fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and UV visualization.
-
Collect fractions that show a spot corresponding to the this compound.
3.3.4. Isolation and Characterization
-
Combine the fractions containing the purified impurity.
-
Evaporate the solvent under reduced pressure to obtain the isolated solid.
-
Assess the purity using the analytical HPLC method.
-
If necessary, further purify the material by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water).[2]
-
Confirm the identity of the isolated compound using MS and NMR.[2]
Visualization of Workflows
The following diagrams illustrate the logical flow of the isolation and purification processes.
Caption: Workflow for Preparative HPLC Isolation.
Caption: Workflow for Column Chromatography Purification.
Conclusion
The protocols detailed in this application note provide comprehensive guidance for the successful isolation and purification of the this compound from bulk drug samples. The choice between preparative HPLC and column chromatography will depend on the desired purity, required quantity, and available resources. The successful isolation of this impurity is a critical step in the development of robust analytical methods and for ensuring the quality and safety of Febuxostat drug products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 4. allfordrugs.com [allfordrugs.com]
- 5. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analytical Method Development for Febuxostat Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Febuxostat impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Febuxostat?
A1: Impurities in Febuxostat can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities arise during the synthesis of the drug substance, while degradation products form due to the exposure of Febuxostat to stress conditions like acid, base, oxidation, light, and heat.[2][3][4] Common process-related impurities include amide, acid, tertiary-butoxy, secondary-butoxy, and ECI impurities.[5] Degradation products are often formed through hydrolysis of the ester and cyano functional groups.[3]
Q2: Under which stress conditions is Febuxostat most likely to degrade?
A2: Febuxostat is particularly susceptible to degradation under acidic and oxidative conditions.[6][7] It shows significant degradation in the presence of acids and oxidizing agents.[2][6] The drug is relatively stable under alkaline, thermal, and photolytic stress conditions.[3][6]
Q3: What is a typical starting point for developing a reversed-phase HPLC (RP-HPLC) method for Febuxostat and its impurities?
A3: A common starting point for an RP-HPLC method for Febuxostat impurity analysis involves a C18 column and a mobile phase consisting of a buffer and an organic modifier.[6][8][9] A frequently used mobile phase is a mixture of a buffer like sodium acetate or ammonium acetate (at a pH around 4.0-4.8) and acetonitrile in a ratio of approximately 40:60 (v/v).[6][7] The detection wavelength is typically set around 315 nm.[8][9]
Q4: What are the key validation parameters to consider for a stability-indicating HPLC method for Febuxostat?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for a stability-indicating HPLC method include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Febuxostat or its Impurities
-
Question: My chromatogram shows significant peak tailing for the main Febuxostat peak. What could be the cause and how can I fix it?
-
Answer: Peak tailing in HPLC can be caused by several factors.[10][11] One common reason is secondary interactions between the analyte and the stationary phase, especially with basic compounds.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For Febuxostat, a slightly acidic pH (e.g., 4.0) is often used.[6] If the pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or the sample concentration.
-
Use a High-Purity Silica Column: Older or lower-quality C18 columns may have more exposed silanol groups that can cause tailing. Using a column with high-purity silica and good end-capping can minimize these interactions.
-
Mobile Phase Composition: Inadequate solvent strength or improper mixing of the mobile phase can also contribute to poor peak shape.[11] Ensure your mobile phase is well-mixed and has sufficient organic solvent to elute the analytes efficiently.
-
-
Issue 2: Poor Resolution Between Febuxostat and an Impurity Peak
-
Question: I am unable to separate a known impurity from the main Febuxostat peak. How can I improve the resolution?
-
Answer: Achieving good resolution is critical for accurate quantification of impurities.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Small changes to the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution.[10] Try a gradient elution if you are currently using an isocratic method. A gradient method can help to separate closely eluting peaks.[8]
-
Change the Organic Modifier: If acetonitrile is not providing adequate separation, consider trying methanol. The different selectivity of methanol may improve the resolution between the peaks of interest.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[10]
-
Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase or a longer column with a smaller particle size may be necessary to achieve the desired separation.[10]
-
-
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
-
Question: After performing a forced degradation study under acidic conditions, I see several new peaks in my chromatogram. How do I identify them?
-
Answer: The appearance of new peaks after forced degradation is expected and indicates the formation of degradation products.[2][3]
-
Troubleshooting and Identification Workflow:
-
Confirm Degradation: Compare the chromatogram of the stressed sample to that of an unstressed sample to confirm that the new peaks are indeed degradation products.
-
Mass Spectrometry (LC-MS): The most effective way to identify unknown impurities is to use a mass spectrometer coupled with the HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of the new peaks, which is crucial for determining their molecular weight and proposing potential structures.[2][3]
-
Literature Review: Compare the retention times and mass data with known degradation products of Febuxostat reported in the literature.[2][3]
-
Isolation and NMR: For definitive structural elucidation, the unknown impurity may need to be isolated using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3]
-
-
Quantitative Data Summary
Table 1: Summary of HPLC Method Parameters for Febuxostat Impurity Analysis
| Parameter | Method 1[6] | Method 2[8] | Method 3[7] |
| Column | C18 | Exsil ODS-B (250 x 4.6 mm, 5µm) | Agilent C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Sodium acetate buffer (pH 4.0):Acetonitrile (40:60, v/v) | Gradient Elution | 15 mM Ammonium acetate buffer (pH 4.8):Acetonitrile (30:70 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 315 nm | 315 nm |
| Linearity Range | 0.1–200 µg/mL | Not Specified | 5-25 µg/mL |
| LOD | 0.0257 µg/mL | Not Specified | 0.37 µg/mL |
| LOQ | 0.0783 µg/mL | Not Specified | 1.13 µg/mL |
Experimental Protocols
Protocol 1: Forced Degradation Study of Febuxostat
This protocol outlines the general procedure for subjecting Febuxostat to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Febuxostat in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the mixture for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 60°C).[12]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature or reflux for a specified time.
-
Cool and neutralize with 1N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Dissolve the heat-treated sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., in a photostability chamber) for a specified duration.
-
Prepare a solution of the exposed sample in the mobile phase for analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for the Determination of Febuxostat and its Impurities
This protocol provides a typical isocratic RP-HPLC method for the analysis of Febuxostat and its impurities.
-
Chromatographic System:
-
HPLC system with a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Detector Wavelength: 315 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Mobile Phase Preparation:
-
Prepare a 15 mM ammonium acetate buffer and adjust the pH to 4.8 with a suitable acid (e.g., acetic acid).
-
Mix the buffer with acetonitrile in a ratio of 30:70 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Febuxostat reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the Febuxostat sample in the mobile phase to achieve a similar concentration as the standard solution.
-
For tablet analysis, weigh and crush a number of tablets to a fine powder. Transfer an amount of powder equivalent to a single dose into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final volume. Filter the solution before injection.
-
-
Chromatographic Run and Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas for Febuxostat and any impurities.
-
Calculate the amount of impurities in the sample by comparing the peak areas to that of the standard.
-
Visualizations
Caption: Workflow for the identification of unknown impurity peaks.
Caption: Logical flow for developing an HPLC method for Febuxostat.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijrpb.com [ijrpb.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. youtube.com [youtube.com]
- 11. uhplcs.com [uhplcs.com]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Technical Support Center: Optimization of HPLC for Febuxostat and its Amide Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation of Febuxostat and its critical amide impurity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting RP-HPLC method for separating Febuxostat and its impurities?
A1: A common starting point is a gradient RP-HPLC method using a C18 column. The mobile phase often consists of an acidic aqueous buffer (like phosphate or triethylamine adjusted to a low pH with phosphoric acid) and an organic modifier, typically acetonitrile or a mixture of acetonitrile and methanol.[1] Detection is usually performed via UV at approximately 315 nm.[2]
Q2: What is the chemical name for the "amide impurity" of Febuxostat?
A2: The amide impurity is chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[3][4][5][6] It is a process-related impurity that must be monitored and controlled.
Q3: Why is a gradient elution often preferred over an isocratic method?
A3: A gradient elution is often necessary to achieve a satisfactory separation of Febuxostat from its various impurities, including the amide, acid, and other related substances, within a reasonable runtime. It allows for the effective elution of compounds with a wider range of polarities.
Q4: What are the critical system suitability criteria for this method?
A4: According to established methods, critical system suitability criteria include:
-
Resolution: The resolution between any two adjacent peaks (e.g., Febuxostat and the amide impurity) should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Febuxostat and impurity peaks should not be more than 2.0.
-
Theoretical Plates: The plate count for the main analyte peak should be not less than 2000.
-
Reproducibility (%RSD): The relative standard deviation (%RSD) for peak areas from replicate injections should be not more than 5.0%.
Q5: Under what conditions is Febuxostat most likely to degrade?
A5: Forced degradation studies show that Febuxostat is particularly labile under acidic conditions.[7][8][9][10] It shows significant degradation under oxidative and hydrolytic (alkaline/neutral) conditions as well, while being relatively stable to thermal stress and neutral photolytic conditions.[10][11] This is critical information for sample preparation and handling to avoid generating unintended degradants.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of Febuxostat and its amide impurity.
Problem 1: Poor resolution between Febuxostat and the amide impurity.
-
Question: My peaks for Febuxostat and the amide impurity are co-eluting or have a resolution of less than 2.0. What should I do?
-
Answer:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and improve separation.
-
Adjust pH of Mobile Phase A: The pH of the aqueous buffer is a powerful tool for controlling the retention of ionizable compounds like Febuxostat (a carboxylic acid). Lowering the pH (e.g., to 2.5-3.0) with phosphoric acid will suppress the ionization of the carboxylic acid group, increasing its retention on the C18 column and potentially altering selectivity relative to the amide impurity.[12]
-
Change Organic Modifier: If using only acetonitrile, consider replacing a portion of it with methanol, or vice-versa. The different solvent selectivity can sometimes resolve closely eluting peaks.
-
Optimize Gradient Slope: If using a gradient method, make the gradient slope shallower around the elution time of the critical pair. A slower increase in the organic phase percentage can significantly improve resolution.
-
Problem 2: Peak fronting or tailing for the Febuxostat peak.
-
Question: The peak shape for Febuxostat is poor, showing significant fronting or tailing (Tailing Factor > 2.0). How can I fix this?
-
Answer:
-
Peak Fronting: This often indicates column overload. Reduce the concentration of your sample or decrease the injection volume.[13] One study noted fronting when initially using a water-acetonitrile mobile phase, which was resolved by switching to a buffered mobile phase (sodium acetate).[7]
-
Peak Tailing: This is common for acidic compounds and can be caused by strong interactions with residual silanols on the silica-based column.
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (e.g., pH 2.5-3.0) to keep the carboxylic acid on Febuxostat fully protonated.[12]
-
Add a Tailing Inhibitor: Incorporating a small amount of a competing base, like triethylamine (TEA), into the aqueous mobile phase (e.g., 0.1% v/v) can mask the active silanol sites and improve peak shape.
-
Check for Column Degradation: A deteriorating column can also lead to poor peak shape. If other solutions fail, consider replacing the column.
-
-
Problem 3: Inconsistent or drifting retention times.
-
Question: The retention times for my peaks are shifting between injections or over a sequence. What is the cause?
-
Answer:
-
Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This may require a longer post-run equilibration time.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer, can cause drift. Prepare fresh mobile phase daily and ensure accurate pH measurement.[13] Using a low buffer concentration can sometimes lead to irreproducible retention times.[14]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column thermostat to maintain a constant column temperature (e.g., 35°C) for better reproducibility.
-
Pump Performance: Check your HPLC pump for leaks or pressure fluctuations. Inconsistent mobile phase delivery will directly impact retention times.[13]
-
Experimental Protocols & Data
Example RP-HPLC Method Protocol
This protocol is a representative example based on published methods for the analysis of Febuxostat and its related substances.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% v/v solution of triethylamine in HPLC-grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.22 µm nylon filter.
-
Mobile Phase B: Prepare a mixture of acetonitrile and methanol (e.g., 80:20 v/v). Add 0.1% v/v orthophosphoric acid to this mixture.
-
-
Sample Preparation (Diluent): Use a mixture similar to the mobile phase, such as acetonitrile and water, for dissolving standards and samples to ensure compatibility.
-
Standard Solution: Prepare a stock solution of Febuxostat and its amide impurity in the diluent. Further dilute to a working concentration (e.g., 0.001 mg/mL for system suitability).
-
Chromatographic Conditions:
-
Column: Exsil ODS-B (C18), 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
-
-
Run the analysis using the specified gradient program.
Data Tables
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 15 | 50 | 50 |
| 30 | 30 | 70 |
| 40 | 30 | 70 |
| 42 | 70 | 30 |
| 45 | 70 | 30 |
This table is illustrative, based on the principles of gradient separation for this analysis.
Table 2: System Suitability Parameter Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Resolution | ≥ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area (n=6) | ≤ 5.0% | |
Visual Diagrams
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Febuxostat Amide Impurity | 1239233-86-3 | SynZeal [synzeal.com]
- 5. chemwhat.com [chemwhat.com]
- 6. allmpus.com [allmpus.com]
- 7. academic.oup.com [academic.oup.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. sphinxsai.com [sphinxsai.com]
troubleshooting guide for Febuxostat amide impurity synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Febuxostat, with a specific focus on managing the formation of the Febuxostat amide impurity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and when is it formed?
A1: The this compound, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a process-related impurity that can arise during the synthesis of Febuxostat.[1][2] It is primarily formed during the alkaline hydrolysis of the ethyl ester of Febuxostat, which is the final step in many common synthetic routes.[2][3] In this step, the nitrile group (-CN) on the phenyl ring is hydrolyzed to an amide group (-CONH2).[3]
Q2: What is the primary cause of this compound formation?
A2: The formation of the amide impurity is a side reaction that occurs during the saponification (hydrolysis) of the ethyl ester intermediate of Febuxostat using a base like sodium hydroxide (NaOH).[3] The nitrile group of Febuxostat is susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding amide.[3]
Q3: How can the formation of the this compound be controlled?
A3: The key to controlling the formation of the amide impurity is to carefully manage the reaction conditions during the hydrolysis step. This includes using an appropriate equivalence of sodium hydroxide and controlling the reaction time and temperature.[3]
Q4: What analytical methods are suitable for detecting and quantifying the this compound?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective analytical technique for the separation, detection, and quantification of Febuxostat and its related impurities, including the amide impurity.[4][5][6][7]
Troubleshooting Guide: this compound Synthesis
This section addresses common issues encountered during the synthesis of Febuxostat, with a focus on the formation of the amide impurity.
Problem 1: High levels of this compound detected in the final product.
-
Potential Cause 1: Excess Sodium Hydroxide (NaOH)
-
Explanation: A high concentration of NaOH during the hydrolysis of the ethyl ester intermediate can promote the unwanted hydrolysis of the nitrile group to the amide.
-
Recommended Solution: Carefully control the stoichiometry of NaOH. Use the minimum effective amount required for the complete hydrolysis of the ester. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio of NaOH to the Febuxostat ethyl ester.
-
-
Potential Cause 2: Prolonged Reaction Time
-
Explanation: The longer the reaction mixture is exposed to basic conditions, the greater the likelihood of the nitrile group being hydrolyzed.
-
Recommended Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or in-process HPLC.[8] Quench the reaction as soon as the starting ester has been consumed to prevent the over-reaction that forms the amide impurity.
-
-
Potential Cause 3: Elevated Reaction Temperature
-
Explanation: Higher reaction temperatures can increase the rate of the amide impurity formation.
-
Recommended Solution: Maintain the reaction temperature within the optimized range. For the hydrolysis of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a temperature of 35-40°C is suggested.[2] Avoid excessive heating.
-
Problem 2: Inconsistent levels of amide impurity from batch to batch.
-
Potential Cause 1: Inaccurate Reagent Measurement
-
Explanation: Small variations in the amount of NaOH solution added can lead to significant differences in the final impurity profile.
-
Recommended Solution: Ensure accurate and consistent measurement of all reagents, especially the sodium hydroxide solution. Use calibrated equipment for all measurements.
-
-
Potential Cause 2: Poor Temperature Control
-
Explanation: Fluctuations in the reaction temperature can affect the rate of both the desired hydrolysis and the side reaction.
-
Recommended Solution: Utilize a well-controlled heating system (e.g., a temperature-controlled water bath) to maintain a stable reaction temperature throughout the process.
-
-
Potential Cause 3: Non-homogeneous Reaction Mixture
-
Explanation: If the reaction mixture is not well-stirred, localized areas of high base concentration can occur, leading to increased amide formation.
-
Recommended Solution: Ensure efficient and consistent stirring of the reaction mixture throughout the hydrolysis step.
-
Data Presentation
Table 1: Key Parameters for Controlling this compound Formation during Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Equivalents of NaOH | Optimized for complete ester hydrolysis | Minimizes side reaction of nitrile hydrolysis. |
| Reaction Temperature | 35-40°C[2] | Controls the rate of amide formation. |
| Reaction Time | Monitored to completion (e.g., 1-2 hours)[2] | Prevents over-reaction and increased impurity. |
| Reaction Monitoring | TLC or in-process HPLC[8] | Ensures timely quenching of the reaction. |
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat
This protocol is adapted from the literature and aims to minimize the formation of the amide impurity.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in n-butanol at 25-30°C.
-
Addition of Base: Add a pre-determined, optimized amount of sodium hydroxide (NaOH) to the solution.
-
Reaction: Heat the reaction mixture to 35-40°C and maintain for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to 25-30°C.
-
Adjust the pH to 1-2 using concentrated HCl.
-
The precipitated product is filtered.
-
Wash the solid with a 1:1 mixture of n-butanol and water.
-
Dry the product under vacuum at 50-55°C.
-
Protocol 2: Synthesis of this compound Reference Standard
This protocol is for the intentional synthesis of the amide impurity for use as a reference standard in analytical methods.[2]
-
Reaction Setup: Dissolve 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid in dimethylsulfoxide (DMSO) and cool to 0-5°C.
-
Reagent Addition: Add anhydrous potassium carbonate (K2CO3) powder, followed by the dropwise addition of 30% hydrogen peroxide (H2O2) while maintaining the temperature at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to 25-30°C and stir for 24 hours.
-
Work-up:
-
Add water to the reaction mixture.
-
Adjust the pH to 1-2 using concentrated HCl to precipitate the product.
-
The solid can be recrystallized from acetone to yield the pure this compound.
-
Visualizations
References
- 1. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
minimizing the formation of Febuxostat amide impurity in synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the Febuxostat amide impurity during synthesis.
Troubleshooting Guide
Issue: High levels of this compound detected in the final product.
Question: What are the potential causes for the high levels of this compound?
Answer: The primary cause of this compound formation is the hydrolysis of the nitrile group on the Febuxostat molecule during the saponification (hydrolysis) of the ethyl ester precursor under alkaline conditions.[1] Key contributing factors include:
-
Excess Sodium Hydroxide (NaOH): Using a significant excess of NaOH can promote the unwanted hydrolysis of the nitrile group to an amide.
-
Prolonged Reaction Time: Leaving the reaction to proceed for an extended period after the ester hydrolysis is complete can lead to increased formation of the amide impurity.
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of nitrile hydrolysis.
-
Inappropriate Solvent System: The choice of solvent can influence the solubility of reactants and the reaction kinetics.
Question: How can I confirm the presence of the this compound?
Answer: The presence of the this compound can be confirmed using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for separating and quantifying Febuxostat and its related substances, including the amide impurity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the impurity by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural confirmation of the impurity.
Question: What immediate steps can I take to reduce the amide impurity in my current batch?
Answer: If a batch shows high levels of the amide impurity, recrystallization can be an effective purification method. A common method involves dissolving the crude Febuxostat in a suitable solvent like acetone and then allowing it to recrystallize. This process can help to remove impurities that are more soluble in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: The this compound, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a process-related impurity formed during the synthesis of Febuxostat.[1] It is structurally very similar to Febuxostat, with the nitrile group (-CN) being hydrolyzed to a primary amide group (-CONH2).
Q2: At which stage of the Febuxostat synthesis does the amide impurity form?
A2: The amide impurity is primarily formed during the alkaline hydrolysis of the ethyl ester of Febuxostat (ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) to the final carboxylic acid. This step is typically carried out using a base like sodium hydroxide.[1][2]
Q3: What is the mechanism of formation of the this compound?
A3: The formation of the amide impurity occurs through the hydroxide-ion-mediated hydrolysis of the nitrile group present on the benzene ring of the Febuxostat molecule. This is a side reaction that competes with the desired hydrolysis of the ethyl ester group.
Q4: What are the typical acceptance criteria for the this compound in the final Active Pharmaceutical Ingredient (API)?
A4: While specifications can vary between pharmacopeias and manufacturers, a common limit for individual impurities like the this compound is not more than 0.15% as per ICH guidelines. Some sources suggest that high-purity Febuxostat should contain not more than 0.1% or even 0.05% of the amide impurity.
Q5: Are there alternative hydrolysis conditions that can minimize the formation of the amide impurity?
A5: Yes, process optimization studies have shown that the choice of base and solvent system can impact impurity formation. While sodium hydroxide is commonly used, other bases or modified reaction conditions could potentially offer better selectivity for the ester hydrolysis over the nitrile hydrolysis.
Data on Impurity Formation
The following tables provide illustrative data on how different reaction parameters can influence the formation of the this compound during the hydrolysis of the ethyl ester precursor.
Disclaimer: The data presented in these tables is for illustrative purposes only and is based on general chemical principles. Actual results will vary depending on the specific experimental setup, scale, and other process parameters.
Table 1: Effect of Sodium Hydroxide (NaOH) Equivalents on Amide Impurity Formation
| Experiment ID | Molar Equivalents of NaOH | Reaction Time (hours) | Reaction Temperature (°C) | Amide Impurity (%) |
| 1 | 2.0 | 2 | 40 | 0.08 |
| 2 | 2.5 | 2 | 40 | 0.15 |
| 3 | 3.0 | 2 | 40 | 0.25 |
| 4 | 3.5 | 2 | 40 | 0.40 |
Table 2: Effect of Reaction Time on Amide Impurity Formation
| Experiment ID | Molar Equivalents of NaOH | Reaction Time (hours) | Reaction Temperature (°C) | Amide Impurity (%) |
| 1 | 2.5 | 1 | 40 | 0.10 |
| 2 | 2.5 | 2 | 40 | 0.15 |
| 3 | 2.5 | 4 | 40 | 0.28 |
| 4 | 2.5 | 6 | 40 | 0.45 |
Table 3: Effect of Reaction Temperature on Amide Impurity Formation
| Experiment ID | Molar Equivalents of NaOH | Reaction Time (hours) | Reaction Temperature (°C) | Amide Impurity (%) |
| 1 | 2.5 | 2 | 30 | 0.12 |
| 2 | 2.5 | 2 | 40 | 0.15 |
| 3 | 2.5 | 2 | 50 | 0.22 |
| 4 | 2.5 | 2 | 60 | 0.35 |
Experimental Protocols
Protocol: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Minimize Amide Impurity Formation
Objective: To hydrolyze the ethyl ester to Febuxostat while minimizing the formation of the amide impurity to ≤ 0.15%.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
Sodium Hydroxide (NaOH)
-
n-Butanol
-
Water, deionized
-
Hydrochloric Acid (HCl), concentrated
-
Acetone
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge n-butanol.
-
Addition of Starting Material: Add ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to the solvent and stir at room temperature until a suspension is formed.
-
Preparation of Base Solution: In a separate vessel, prepare a solution of sodium hydroxide in deionized water. Use a controlled molar equivalent of NaOH (e.g., 2.0 to 2.5 equivalents with respect to the starting ester).
-
Hydrolysis Reaction: Slowly add the NaOH solution to the reaction mixture at room temperature. After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 35-40°C).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC) to determine the point at which the starting ester is consumed. This is crucial to avoid prolonged reaction times. A typical reaction time is 1-2 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to adjust the pH of the reaction mixture to 1-2. This will precipitate the crude Febuxostat.
-
Isolation: Filter the precipitated solid, wash it with a mixture of n-butanol and water, and then with water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum at a suitable temperature (e.g., 50-60°C).
-
Purification (if necessary): If the level of amide impurity is above the desired specification, recrystallize the crude product from a suitable solvent such as acetone.
-
Analysis: Analyze the final product by a validated HPLC method to determine the purity and the percentage of the amide impurity.
Visualizations
References
Technical Support Center: Analysis of Febuxostat and Its Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Febuxostat and its related substances.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of Febuxostat with its impurities is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: I am observing peak co-elution or poor resolution between Febuxostat and one of its known impurities. What steps should I take to resolve this?
Answer:
Resolving co-elution requires a systematic optimization of your HPLC method. The following workflow can guide you through the process.
Caption: Troubleshooting workflow for resolving co-elution.
Step 1: Verify System Suitability
Before modifying the method, ensure your HPLC system is performing optimally. Check for:
-
Peak Shape: Symmetrical peaks are ideal. Tailing or fronting can indicate column degradation or secondary interactions.
-
Tailing Factor: A value close to 1 is desirable. High tailing factors can obscure smaller impurity peaks.
-
Theoretical Plates: High plate counts indicate good column efficiency.
Step 2: Adjust Mobile Phase Composition
The mobile phase is a powerful tool for manipulating selectivity.
-
Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A small change can significantly impact resolution.
-
Aqueous Phase pH: The pH of the mobile phase buffer can alter the ionization state of Febuxostat and its impurities, thereby affecting their retention and selectivity. Febuxostat is an acidic compound, so adjusting the pH around its pKa can be particularly effective.
Step 3: Evaluate the Stationary Phase
If mobile phase adjustments are insufficient, consider a different stationary phase.
-
Alternative C18 Columns: Not all C18 columns are the same. A C18 column from a different manufacturer can offer different selectivity due to variations in silica purity, end-capping, and carbon load.
-
Different Chemistries: Consider columns with different selectivities, such as Phenyl-Hexyl or Cyano phases, which can provide alternative interaction mechanisms.
Step 4: Optimize Temperature and Flow Rate
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer.
-
Flow Rate: Decreasing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.
Step 5: Implement a Gradient Elution
If you are using an isocratic method, switching to a gradient can be highly effective for separating complex mixtures with varying polarities. A shallow gradient around the elution time of the co-eluting peaks can significantly improve their separation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Febuxostat that I should be aware of?
A1: Several process-related impurities and degradation products of Febuxostat have been identified. Some of the commonly reported impurities include Amide impurity, Acid impurity, Tertiary-butoxy acid impurity, Secondary-butoxy acid impurity, and ECI impurity.[1] Forced degradation studies have also shown that Febuxostat is susceptible to degradation under acidic and oxidative conditions, leading to the formation of other related substances.[2][3][4][5][6]
Q2: My peak for Febuxostat is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for acidic compounds like Febuxostat is often caused by interactions with active silanol groups on the silica-based stationary phase.[7] Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica and are more effectively end-capped, resulting in fewer active silanol sites.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.
Q3: I am not getting reproducible retention times for Febuxostat and its impurities. What should I check?
A3: Fluctuating retention times can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or after a gradient run.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as pH or solvent ratios, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Q4: Can you provide a starting point for an HPLC method for Febuxostat and its impurities?
A4: A good starting point is a reversed-phase HPLC method using a C18 column. Based on published methods, here is a representative set of conditions you can adapt:
Caption: Recommended starting HPLC conditions.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Febuxostat and Impurities
This protocol is a general-purpose method that can be used as a starting point for the analysis of Febuxostat and its related substances.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.[8]
-
Mobile Phase B: Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid.[8]
-
Detection Wavelength: 315 nm.[8]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Start with a suitable composition of Mobile Phase A and B, and gradually increase the proportion of Mobile Phase B to elute the more retained impurities. A typical gradient might run from 30% B to 70% B over 20 minutes.
-
-
Sample Preparation:
Data Presentation
The following tables summarize typical chromatographic parameters from various published methods. These can be used for comparison and as a reference for method development.
Table 1: Comparison of Chromatographic Conditions for Febuxostat Analysis
| Parameter | Method 1[9] | Method 2[10] | Method 3[12] | Method 4[8] |
| Column | C8 | C18 | C18 | C18 |
| Mobile Phase | Phosphate buffer : Acetonitrile (40:60) | Acetonitrile : Methanol (70:30) | Ammonium acetate buffer : Acetonitrile (15:85) | Gradient of 0.1% TEA in water (pH 2.5) and ACN:MeOH |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 320 nm | 314 nm | 275 nm | 315 nm |
| Retention Time (Febuxostat) | 3.145 min | Not Specified | 3.45 min | Not Specified |
Table 2: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Tailing Factor | ≤ 2.0[8] |
| Theoretical Plates | > 2000[8] |
| Resolution | > 2.0 between adjacent peaks[8] |
| %RSD of Peak Areas (n=6) | ≤ 5.0%[8] |
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. ijrpb.com [ijrpb.com]
- 9. ijrpc.com [ijrpc.com]
- 10. ijcrt.org [ijcrt.org]
- 11. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing Detection Sensitivity of Febuxostat Amide Impurity
Welcome to the technical support center for the analysis of Febuxostat and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of the Febuxostat amide impurity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its detection important?
A1: The this compound, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a process-related impurity that can form during the synthesis of Febuxostat.[1] Its monitoring and control are critical to ensure the quality, safety, and efficacy of the final drug product, as regulatory bodies like the ICH have stringent guidelines for impurity profiling.[1]
Q2: What are the common analytical techniques used for the detection of Febuxostat and its amide impurity?
A2: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors.[] These methods offer the necessary selectivity and sensitivity for separating and quantifying Febuxostat from its impurities.
Q3: How can I improve the sensitivity of my current HPLC method for the amide impurity?
A3: To enhance sensitivity, consider the following:
-
Optimize Detection Wavelength: While Febuxostat is often monitored around 315-320 nm, ensure this is the optimal wavelength for the amide impurity as well.[3] A diode array detector (DAD) can be used to determine the absorption maximum of the impurity.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can improve the peak shape and resolution of both the active pharmaceutical ingredient (API) and the impurity.[4] The use of different buffer systems, such as ammonium acetate or phosphate buffers, can also impact separation and sensitivity.[3][4]
-
Gradient Elution: Employing a gradient elution program can help in resolving closely eluting peaks and improving the peak height of the impurity.
-
Column Selection: Using a column with a smaller particle size (e.g., UPLC columns with <2 µm particles) can significantly increase efficiency and sensitivity.[5]
-
Increase Injection Volume: A larger injection volume can increase the signal response, but be mindful of potential peak broadening.
-
Sample Concentration: If possible, increasing the concentration of the sample can lead to a stronger signal for the impurity.
Q4: Are there more sensitive detection methods than UV detection?
A4: Yes, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers significantly higher sensitivity and selectivity compared to UV detection.[6] Techniques like LC-MS/MS can be invaluable for detecting and quantifying trace-level impurities.[6] Fluorescence detection can also be a more sensitive alternative if the impurity is fluorescent.[7]
Troubleshooting Guides
Issue 1: Poor Resolution Between Febuxostat and the Amide Impurity Peak
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic modifier (acetonitrile or methanol) to aqueous phase ratio. A lower organic content generally increases retention time and may improve resolution.[4][8] |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous phase. For acidic compounds like Febuxostat and its amide impurity, a lower pH (e.g., 2.5-4.0) often yields better peak shapes and resolution.[9] |
| Suboptimal Column Chemistry | Experiment with different C18 columns from various manufacturers as they have different selectivities. Consider a phenyl-hexyl or cyano column for alternative selectivity. |
| Isocratic Elution is Insufficient | Switch to a gradient elution method. A shallow gradient can effectively separate closely eluting peaks. |
| High Flow Rate | Reduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time.[10] |
Issue 2: Low Signal-to-Noise Ratio (S/N) for the Amide Impurity Peak
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Detection Wavelength | Determine the UV maximum of the amide impurity using a DAD or by analyzing a purified standard of the impurity. Set the detector to this wavelength. |
| High Baseline Noise | Ensure proper mobile phase degassing to prevent air bubbles.[11] Use high-purity solvents and freshly prepared mobile phase. A contaminated column or guard column can also contribute to noise. |
| Insufficient Sample Concentration | If feasible within the linear range, increase the concentration of the sample being injected. |
| Small Injection Volume | Increase the injection volume, but monitor for any negative impact on peak shape. |
| Detector Sensitivity is Too Low | If using a UV detector, consider switching to a more sensitive technique like LC-MS/MS.[12] |
Experimental Protocols
Example RP-HPLC Method for Febuxostat and Related Substances
This protocol is a general example and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 40 25 60 35 80 40 30 | 45 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase A and B in a 50:50 ratio.
Forced Degradation Study Protocol
Forced degradation studies help in understanding the formation of degradation products, including the amide impurity.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 30 minutes.[9][13]
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 30 minutes.[9]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
After exposure, neutralize the acid and base samples and dilute all samples with the mobile phase before injection into the HPLC system.[9]
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Febuxostat Analysis
| Parameter | Method 1 | Method 2[4] | Method 3[10] |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) | Nucleosil C18 (250 x 4.6mm, 5µm) | Zodiac C18 (250 X 4.6 mm, 5µ) |
| Mobile Phase | Gradient: A: 0.1% TEA in water (pH 2.5), B: ACN:MeOH (80:20) with 0.1% OPA | Isocratic: 10 mM Ammonium Acetate buffer (pH 4.0):ACN (15:85 v/v) | Isocratic: Acetonitrile:Methanol (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.1 mL/min |
| Detection | 315 nm | 275 nm | 218 nm |
| LOD | Not Specified | 9.98 µg/mL (for Febuxostat) | 0.5 µg/mL (for Febuxostat) |
| LOQ | Not Specified | 30.23 µg/mL (for Febuxostat) | 1.5 µg/mL (for Febuxostat) |
Table 2: Typical Retention Times (RT) of Febuxostat and Amide Impurity
| Compound | Approximate RT (min) |
| Febuxostat | 4.87[10] |
| Amide Impurity | Varies depending on the method, typically elutes close to Febuxostat. |
Visualizations
Caption: Troubleshooting workflow for enhancing the detection sensitivity of this compound.
Caption: Logical relationships in the development and validation of an analytical method for Febuxostat impurities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. ijrpc.com [ijrpc.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. academic.oup.com [academic.oup.com]
- 10. caribjscitech.com [caribjscitech.com]
- 11. benchchem.com [benchchem.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
addressing matrix effects in the LC-MS/MS analysis of Febuxostat amide impurity
Welcome to the technical support center for the analysis of Febuxostat and its related impurities. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the LC-MS/MS analysis of Febuxostat amide impurity.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern for the this compound analysis?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or drug formulation excipients).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] For a low-level impurity like the Febuxostat amide, even minor matrix effects can lead to significant quantification errors, potentially causing a batch to be incorrectly passed or failed.
Q2: How can I determine if my analysis is affected by matrix effects?
A: The most common method is to perform a post-extraction spike experiment.[1][5] You compare the peak area of the amide impurity in a neat solvent solution to the peak area of the impurity spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in the peak areas indicates the presence of a matrix effect.[1][6] A qualitative method involves post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[4][7] Injecting a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement at that retention time.[4][7]
Q3: What is a Matrix Factor (MF) and how is it calculated?
A: The Matrix Factor (MF) is a quantitative measure of the matrix effect.[1] It is calculated by dividing the peak response of an analyte in a post-extraction spiked matrix sample by the peak response of the analyte in a neat solvent solution at the same concentration.[1][8]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Ideally, the MF should be between 0.8 and 1.2 for the method to be considered free from significant matrix effects.
Q4: What is the best type of internal standard (IS) to compensate for matrix effects?
A: A stable isotope-labeled (SIL) internal standard of the this compound is the gold standard.[9] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same ionization suppression or enhancement. This allows for reliable correction of the matrix effect.[10][11] If a SIL-IS is not available, a structural analog may be used, but it may not co-elute or ionize identically, leading to incomplete correction.[1]
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for the amide impurity.
| Potential Cause | Troubleshooting Step | Explanation |
| Ion Suppression | 1. Optimize Chromatographic Separation: Modify the LC gradient to better separate the amide impurity from co-eluting matrix components.[3][4] Increasing the organic content of the mobile phase can help elute interfering hydrophobic compounds, like phospholipids, later in the run. | Co-eluting compounds compete with the analyte for ionization in the MS source, reducing its signal.[12] |
| 2. Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][3][13][14] | LLE and SPE are more effective at removing interfering matrix components, such as salts and phospholipids, which are common causes of ion suppression.[13] | |
| 3. Reduce Injection Volume: Injecting a smaller volume of the sample can lessen the amount of matrix components entering the MS system.[9] | This is a simple way to reduce the overall matrix load, but may compromise the limit of quantitation (LOQ). | |
| 4. Use a Stable Isotope-Labeled IS: Incorporate a SIL-IS for the amide impurity into your workflow. | The SIL-IS signal will be suppressed to the same degree as the analyte, allowing the analyte/IS peak area ratio to remain constant and provide an accurate measurement. |
Problem: Poor reproducibility and high variability between samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Variable Matrix Effects | 1. Evaluate Different Lots of Matrix: Test blank matrix from at least 6 different sources to assess the lot-to-lot variability of the matrix effect. | The composition of biological matrices can vary significantly between individuals or sources, leading to inconsistent ion suppression/enhancement. |
| 2. Implement Matrix-Matched Calibrators: Prepare your calibration standards and quality controls (QCs) in the same blank matrix as your samples.[2] | This ensures that the calibrators and the unknown samples experience similar matrix effects, improving accuracy. | |
| 3. Utilize Standard Addition Method: For critical samples, spike known amounts of the analyte into multiple aliquots of the sample to create a calibration curve within that specific matrix.[8][9] | This is a powerful but labor-intensive technique to correct for matrix effects in individual, complex samples. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
1. Prepare Solutions:
- Set A (Neat Solution): Spike the this compound analytical standard into the final mobile phase composition at a known concentration (e.g., low and high QC levels).
- Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., human plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with the amide impurity to the same final concentration as Set A.
2. LC-MS/MS Analysis:
- Inject replicates (n=3) of both Set A and Set B solutions into the LC-MS/MS system.
- Record the peak area for the this compound in all injections.
3. Calculation:
- Calculate the average peak area for Set A (AreaNeat) and for each lot in Set B (AreaMatrix).
- Calculate the Matrix Factor for each lot: MF = AreaMatrix / AreaNeat
- Calculate the coefficient of variation (%CV) of the MF across the different lots. A %CV of <15% is generally considered acceptable.
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Component Removal
This protocol provides a general workflow for developing an SPE method to clean up samples prior to analysis.
1. Sorbent Selection:
- Based on the properties of this compound (a carboxylic acid derivative), a mixed-mode or polymer-based sorbent is a good starting point.
2. Method Steps:
- Conditioning: Pass a strong organic solvent (e.g., Methanol) followed by an aqueous solution (e.g., Water or buffer) through the SPE cartridge to activate the sorbent.
- Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.
- Washing: Wash the cartridge with a weak solvent (e.g., 5% Methanol in water) to remove highly polar, weakly bound interferences without eluting the analyte.
- Elution: Elute the this compound with a stronger solvent (e.g., Methanol with 2% formic acid) into a clean collection tube.
3. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase to concentrate the analyte and ensure compatibility with the LC system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (PPT) | 95.2% | 0.45 (Suppression) | 0.91 |
| Liquid-Liquid Extraction (LLE) | 81.5% | 0.82 (Slight Suppression) | 0.98 |
| Solid-Phase Extraction (SPE) | 88.9% | 0.97 (No Significant Effect) | 1.01 |
Data is for illustrative purposes.
Table 2: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 µm)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | Specific m/z values would be determined experimentally |
| Internal Standard | Febuxostat-d9 (for parent drug)[15] or custom synthesized SIL-IS for amide impurity |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control Febuxostat Amide Impurity in API
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in controlling the level of Febuxostat amide impurity in your Active Pharmaceutical Ingredient (API) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its origin?
A1: this compound, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a common process-related impurity in the synthesis of Febuxostat. It is formed as a side-product during the hydrolysis of the nitrile group of the Febuxostat precursor under alkaline conditions.[1][2] This hydrolysis step is intended to convert the ester group to a carboxylic acid, but can also affect the nitrile group, leading to the formation of the amide impurity.
Q2: Why is it crucial to control the level of this compound?
A2: Regulatory bodies like the FDA and EMA have stringent requirements for the purity of APIs. The presence of impurities, even those structurally similar to the API, can impact the safety and efficacy of the final drug product. Therefore, controlling the level of the this compound to within acceptable limits is a critical aspect of the manufacturing process to ensure regulatory compliance and product quality.
Q3: What are the primary process parameters that influence the formation of the this compound?
A3: The formation of the this compound is primarily influenced by the conditions of the hydrolysis step. The key parameters to control are:
-
Concentration of the base: The equivalence of the base (e.g., sodium hydroxide) used for hydrolysis is a critical factor.[1]
-
Reaction temperature: Higher temperatures can accelerate the formation of the amide impurity.
-
Reaction time: Prolonged reaction times can lead to increased levels of the amide impurity.[1]
-
Solvent system: The choice of solvent can influence the reaction kinetics and impurity profile.
Troubleshooting Guide
Issue: High Levels of this compound Detected in API Batch
This guide provides a systematic approach to troubleshoot and control the levels of this compound.
Step 1: Review and Optimize the Hydrolysis Reaction Conditions
The hydrolysis of the ethyl ester of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is the critical step where the amide impurity is formed. Careful optimization of this step is the most effective strategy for impurity control.
Recommended Actions:
-
Adjust Sodium Hydroxide (NaOH) Concentration: The molar ratio of NaOH to the starting ester is a key determinant of amide impurity formation. While a sufficient amount of base is required for the ester hydrolysis, an excessive amount can promote the hydrolysis of the nitrile group. It is recommended to use the appropriate equivalence of sodium hydroxide.[1]
-
Control Reaction Temperature: The hydrolysis reaction should be conducted at a controlled temperature. A recommended temperature range is 35-40°C.[3]
-
Optimize Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC). The reaction should be quenched as soon as the starting material is consumed to avoid prolonged exposure to alkaline conditions, which can increase the formation of the amide impurity. A typical reaction time is 1-2 hours.[1][3]
Step 2: Implement a Robust Purification Strategy
If the level of amide impurity in the crude product is still above the acceptable limit after optimizing the hydrolysis step, a robust purification strategy is necessary.
Recommended Actions:
-
Recrystallization: Recrystallization is an effective method for removing the this compound. Acetone is a commonly used solvent for this purpose.[1][2] A mixed solvent system, such as methanol and tetrahydrofuran, has also been shown to be effective in reducing the amide impurity to not more than 0.5%.[4]
-
Column Chromatography: For challenging separations where recrystallization is not sufficient, column chromatography can be employed to remove structurally similar impurities.
Experimental Protocols
Protocol 1: Controlled Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Objective: To perform the hydrolysis of the Febuxostat ethyl ester intermediate while minimizing the formation of the amide impurity.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
-
n-Butanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
To a stirred solution of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (e.g., 5.0 g, 0.014 mol) in n-butanol (e.g., 50.0 mL) at 25-30°C, add a solution of NaOH (e.g., 1.74 g, 0.043 mol) in water.
-
Heat the reaction mixture to 35-40°C and maintain for 1-2 hours, monitoring the reaction progress by HPLC.[3]
-
Once the reaction is complete, cool the mixture to 25-30°C.
-
Adjust the pH of the reaction mixture to 1-2 using concentrated HCl.
-
The precipitated crude Febuxostat is then filtered, washed with a mixture of n-butanol and water (1:1), and dried.
Protocol 2: Recrystallization of Crude Febuxostat to Remove Amide Impurity
Objective: To purify crude Febuxostat and reduce the level of the amide impurity.
Materials:
-
Crude Febuxostat
-
Acetone
Procedure:
-
Dissolve the crude Febuxostat in a suitable volume of acetone at an elevated temperature until a clear solution is obtained.
-
Slowly cool the solution to room temperature to allow for the crystallization of pure Febuxostat.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Filter the crystalline product, wash with cold acetone, and dry under vacuum. A seeded crystallization at 45°C has been reported to yield pure Febuxostat.[1]
Data Presentation
Table 1: Summary of Hydrolysis Conditions for Febuxostat Synthesis
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |
| Base | NaOH | 10% Sodium Hydroxide |
| Solvent | n-Butanol | Tetrahydrofuran (THF) |
| Temperature | 35-40°C | 75-80°C |
| Time | 1-2 hours | ~24 hours |
| Reference | [3] | [5] |
Table 2: Summary of Recrystallization Conditions for Febuxostat Purification
| Solvent System | Key Parameters | Outcome | Reference |
| Acetone | Seeded crystallization at 45°C | Pure Febuxostat | [1] |
| Methanol/Tetrahydrofuran (5:1 v/v) | Dissolve at reflux, cool to crystallize | Reduces amide impurity to ≤ 0.5% | [4] |
| n-Propanol/n-Heptane (1:3 v/v) | Dissolve at elevated temperature, cool to room temperature | Preparation of polymorphic pure form A | [6] |
Mandatory Visualization
Caption: Formation of this compound.
Caption: Troubleshooting Workflow for this compound Control.
References
- 1. pharmtech.com [pharmtech.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. hakon-art.com [hakon-art.com]
- 4. US20110282069A1 - High-purity febuxostat and the method for preparation - Google Patents [patents.google.com]
- 5. CN101781270B - High-purity Febuxostat and preparation method thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
impact of pH on the stability and analysis of Febuxostat amide impurity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the impact of pH on the stability and analysis of Febuxostat and its amide impurity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental analysis of Febuxostat, with a focus on pH-related causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Appearance of an unexpected peak corresponding to the Febuxostat amide impurity. | The pH of the sample solution or the mobile phase may be promoting the hydrolysis of the nitrile group in Febuxostat. This is more likely to occur under alkaline or neutral hydrolytic conditions.[1] | Ensure the pH of the sample diluent and mobile phase is controlled. For routine analysis, a slightly acidic mobile phase, such as a sodium acetate buffer at pH 4.0 or an ammonium acetate buffer at pH 4.8, has been shown to be effective.[2][3] |
| Inconsistent quantification of Febuxostat and its amide impurity across different analytical runs. | Fluctuations in the pH of the mobile phase or sample solutions can lead to variable degradation rates of Febuxostat and formation of the amide impurity. | Prepare fresh mobile phase and sample solutions daily. Always verify the pH of the buffer solutions before use. Employ a robust HPLC method that has been validated for pH sensitivity. |
| Poor chromatographic resolution between Febuxostat and its amide impurity. | The mobile phase composition, particularly the pH, may not be optimal for separating these two closely related compounds. | Method development and optimization are crucial. Adjusting the mobile phase pH can alter the ionization state of the molecules and improve separation. A mobile phase containing 0.1% orthophosphoric acid has been used to achieve good resolution of Febuxostat and its impurities.[4] |
| Significant degradation of Febuxostat in the sample solution before injection. | Febuxostat is known to be sensitive to acidic conditions and can also degrade under alkaline and neutral hydrolysis.[1][2][5][6] Storing sample solutions for extended periods, especially at room temperature, can lead to degradation. | It is recommended to analyze samples as soon as possible after preparation. If storage is necessary, solutions should be kept under refrigeration at approximately 4°C, where they have been found to be stable for up to 48 hours.[2] |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of Febuxostat?
A1: The stability of Febuxostat is significantly influenced by pH. Forced degradation studies have shown that Febuxostat is particularly sensitive to acidic conditions, leading to its degradation.[2][3][5] While some studies suggest it is relatively resistant to alkaline conditions, others have reported significant degradation under both alkaline and neutral hydrolytic conditions.[1][2]
Q2: What is the this compound and how is it formed?
A2: The this compound, chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a degradation product of Febuxostat.[7] It is primarily formed through the hydrolysis of the nitrile group (-CN) on the Febuxostat molecule to a carboxamide group (-CONH2).[8][9] This hydrolysis can be promoted by alkaline conditions.[7][10][11]
Q3: At what pH is the formation of the amide impurity most likely to occur?
A3: The formation of the this compound is most prominent under alkaline hydrolysis conditions.[7][10][11] The use of aqueous sodium hydroxide for hydrolysis during synthesis or in forced degradation studies has been shown to lead to the formation of this impurity.[7]
Q4: What is the recommended pH for the mobile phase in the HPLC analysis of Febuxostat and its impurities?
A4: To ensure the stability of Febuxostat during analysis and to achieve good separation from its impurities, a slightly acidic mobile phase is generally recommended. Several validated HPLC methods utilize buffers with a pH in the range of 4.0 to 4.8. For example, a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (40:60, v/v) has been successfully used.[2][5] Another method employs 15 mM ammonium acetate buffer (pH 4.8) with acetonitrile (30:70 v/v).[3]
Q5: How can I prevent the formation of the amide impurity during sample preparation and analysis?
A5: To minimize the formation of the amide impurity, it is crucial to control the pH of your solutions. Avoid exposing Febuxostat samples to alkaline conditions for prolonged periods. Use freshly prepared, slightly acidic diluents for sample preparation and a validated HPLC method with a pH-controlled mobile phase. Storing samples at refrigerated temperatures (around 4°C) can also help to slow down degradation.[2]
Quantitative Data Summary
The following table summarizes the degradation of Febuxostat under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Observed Degradation of Febuxostat | Reference |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 80°C for 30 min | Significant degradation | [2] |
| 1N HCl, refluxed at 60°C for 2 hrs | 21.12% total degradation (formation of four degradation products) | [8] | |
| 1M HCl | Degradation observed | [12] | |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 30 min | Resistant to degradation | [2] |
| 1M NaOH | Degradation observed | [12] | |
| Alkaline conditions | Significant degradation | [1] | |
| Neutral Hydrolysis | Water | Significant degradation | [1][6] |
| Oxidative | Hydrogen Peroxide | Less sensitive than to acidic conditions | [2][5] |
| 25% H2O2 | Degradation observed | [12] | |
| Thermal | 50°C for 60 days | Stable | [13] |
| Photolytic | UV light / Sunlight | Resistant to degradation / Stable | [2][12] |
Experimental Protocols
Forced Degradation Studies
These protocols are based on methodologies cited in the literature for investigating the stability of Febuxostat under stress conditions.
1. Acidic Degradation Protocol [2]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Febuxostat in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add 0.1 N Hydrochloric Acid (HCl) to the stock solution.
-
Incubation: Reflux the solution for 30 minutes at 80°C.
-
Neutralization and Dilution: After cooling, neutralize the stressed sample with an appropriate amount of base (e.g., 0.1 N NaOH). Dilute the neutralized sample with the mobile phase to the desired concentration for HPLC analysis.
2. Alkaline Degradation Protocol [2]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Febuxostat.
-
Stress Condition: Add 0.1 N Sodium Hydroxide (NaOH) to the stock solution.
-
Incubation: Reflux the solution for 30 minutes at 80°C.
-
Neutralization and Dilution: After cooling, neutralize the stressed sample with an appropriate amount of acid (e.g., 0.1 N HCl). Dilute the neutralized sample with the mobile phase to the desired concentration for HPLC analysis.
Visualizations
Caption: Degradation pathway of Febuxostat to its amide impurity via hydrolysis.
Caption: General experimental workflow for forced degradation studies of Febuxostat.
References
- 1. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 5. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH GUIDANCE IN PRACTICE: DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ASSAY METHOD FOR FEBUXOSTAT AND DEGRADATION KINETIC STUDY IN ACID HYDROLYTIC CONDITION | Semantic Scholar [semanticscholar.org]
- 7. allfordrugs.com [allfordrugs.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
selection of a suitable column for the chromatographic analysis of Febuxostat impurities
This guide provides technical support for researchers, scientists, and drug development professionals on the selection of a suitable column and troubleshooting for the chromatographic analysis of Febuxostat and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for Febuxostat impurity analysis?
A1: The most frequently recommended column for the analysis of Febuxostat and its impurities is a reverse-phase (RP) C18 (octadecylsilane) column.[1][2][3][4] This type of stationary phase provides the necessary hydrophobicity to retain and separate Febuxostat from its various related compounds.
Q2: Are there specific C18 columns that are recommended?
A2: Several studies have successfully validated methods using various commercially available C18 columns. Some examples include Exsil ODS-B, Zorbax RRHD Eclipse Plus C18, Kromosil C18, and Nucleosil C18.[1][3][4] The choice of a specific brand can depend on laboratory preference and the specific impurity profile being targeted.
Q3: What are the typical dimensions for an HPLC column for this analysis?
A3: For standard HPLC analysis, columns with dimensions of 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm, are commonly used.[4] For ultra-high-performance liquid chromatography (UHPLC), shorter columns with smaller particle sizes, such as 100 mm x 2.1 mm with a 1.8 µm particle size, are employed to achieve faster and more efficient separations.[1]
Q4: What mobile phase is typically used with a C18 column for Febuxostat analysis?
A4: A common mobile phase involves a mixture of an aqueous buffer and an organic solvent. The aqueous phase is often water with an acidifying agent like orthophosphoric acid or triethylamine, adjusted to a low pH (e.g., 2.5). The organic phase is typically acetonitrile or a mixture of acetonitrile and methanol.[3] Both gradient and isocratic elution methods have been successfully developed.[2]
Q5: What are the key impurities of Febuxostat that need to be separated?
A5: The critical impurities that require separation and quantification include process-related impurities and degradation products. Some of the commonly cited impurities are Impurity-A (Amide impurity), Impurity-B (Acid impurity), Impurity-C (Tertiary butoxy impurity), Impurity-D (Secondary butoxy impurity), and ECI impurity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH causing ionization of analytes. - Column overload. - Secondary interactions with residual silanols on the column packing. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of Febuxostat and its impurities. A pH of around 2.5-4.0 is often effective.[2] - Reduce the injection volume or sample concentration. - Use a buffered mobile phase. Adding a small amount of an amine modifier like triethylamine can help reduce peak tailing.[4] |
| Inadequate Resolution Between Impurity Peaks | - Mobile phase composition is not optimal. - Incorrect column selection. - Flow rate is too high. | - Optimize the gradient slope or the organic-to-aqueous ratio in an isocratic method. - Try a different C18 column from another manufacturer, as selectivity can vary. - Reduce the flow rate to increase the interaction time with the stationary phase. - Ensure the column temperature is optimized and stable. |
| Co-elution of an Impurity with the Main Febuxostat Peak | - Insufficient separation power of the current method. | - Switch from an isocratic to a gradient elution method to improve separation. - If using HPLC, consider switching to a UHPLC column with a smaller particle size (e.g., sub-2 µm) for higher efficiency.[1] - Modify the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol or vice-versa, or adjust the pH). |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in column temperature. - Mobile phase composition is changing over time (e.g., evaporation of organic solvent). - Column degradation. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and keep the solvent bottles capped. - Replace the column if it has reached the end of its lifespan. |
Data Presentation: Comparison of Chromatographic Columns
The following table summarizes the specifications of columns used in validated methods for Febuxostat impurity analysis.
| Column Name | Stationary Phase | Dimensions (L x ID) | Particle Size | Reference |
| Exsil ODS-B | C18 | 250 x 4.6 mm | 5 µm | |
| Zorbax RRHD Eclipse Plus C18 | C18 | 100 x 2.1 mm | 1.8 µm | [1] |
| Unnamed C18 | C18 | 250 x 4.6 mm | 5 µm | [2] |
| Kromosil C18 | C18 | Not Specified | Not Specified | [3] |
| Nucleosil C18 | C18 | 250 x 4.6 mm | 5 µm | [4] |
Experimental Protocols
Below is a detailed methodology for a validated RP-HPLC method for the determination of Febuxostat related substances.
1. Chromatographic System:
-
System: Waters HPLC with Alliance 2695 quaternary pump and 2489 UV-Visible detector.
-
Software: Empower-2.
2. Chromatographic Conditions:
-
Column: Exsil ODS-B (250 x 4.6mm), 5µm.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µl.
-
Column Temperature: 35°C.
-
Runtime: 45 minutes.
3. Mobile Phase Preparation:
-
Mobile Phase-A: Dissolve 1 ml of triethylamine in 1000 ml of water, adjust the pH to 2.5 with orthophosphoric acid, and filter through a 0.22 µm filter.
-
Mobile Phase-B: A mixture of acetonitrile and methanol (80:20 v/v) containing 0.1% v/v orthophosphoric acid.
4. Gradient Program:
-
A specific time-based gradient program should be followed to ensure the separation of all impurities. (Refer to the source publication for the detailed gradient table).
5. Solution Preparation:
-
Diluent: A suitable mixture of mobile phase components.
-
Reference Solution: Prepare a solution containing a known concentration (e.g., 0.001 mg/ml) of Febuxostat and its impurities in the diluent.
-
Sample Solution: Accurately weigh and prepare a sample solution of the Febuxostat drug product to a target concentration (e.g., 0.5 mg/ml) using the diluent. This may involve sonication and centrifugation to ensure complete dissolution and removal of excipients.
6. System Suitability Criteria:
-
Resolution: The resolution between any two adjacent peaks should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Febuxostat and impurity peaks should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the main analyte peak should be not less than 2000.
-
Reproducibility (%RSD): The relative standard deviation of peak areas from replicate injections should be not more than 5.0%.
Visualization of Workflow
Caption: Workflow for selecting a suitable column for Febuxostat impurity analysis.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Febuxostat Amide Impurity Quantification
This guide provides a comparative analysis of analytical methods for the quantification of Febuxostat amide impurity, a known process-related impurity in the synthesis of Febuxostat, an active pharmaceutical ingredient used for the treatment of hyperuricemia and gout.[1][2][3] The objective is to present a clear comparison of method performance based on experimental data, aiding researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for quality control.
The methods compared are based on High-Performance Liquid Chromatography (HPLC), a widely used technique in pharmaceutical analysis for separating and quantifying components in a mixture. The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure an analytical procedure is suitable for its intended purpose.[4][5][6][7]
Comparison of Validated Analytical Methods
Two representative HPLC methods are compared below. Method 1 is a well-established Reverse-Phase HPLC (RP-HPLC) method, while Method 2 is an Ultra-High-Performance Liquid Chromatography (UPLC) method, known for its higher resolution and faster analysis times.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Column | Exsil ODS-B (250 x 4.6mm), 5µm | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm), 1.8 µm[8][9] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% v/v triethylamine in water, pH 2.5 with orthophosphoric acid) and Mobile Phase B (0.1% v/v orthophosphoric acid in 80:20 v/v acetonitrile and methanol)[10] | Gradient elution with trifluoroacetic acid, acetonitrile, and water[8][9] |
| Flow Rate | 1.0 ml/min | Not explicitly stated, typically 0.2-0.6 mL/min for UPLC |
| Detection Wavelength | 315 nm | Not explicitly stated, likely in the range of 220-320 nm[11] |
| Injection Volume | 10 µl | Not explicitly stated, typically 1-5 µL for UPLC |
| Column Temperature | 35°C | 45°C[8] |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Linearity Range | LOQ to 150% of the specification level[10] | Not explicitly stated for amide impurity, but for other genotoxic impurities, it was validated. |
| Correlation Coefficient (r²) | > 0.999[12] | > 0.999 for related impurities[12] |
| LOD (Limit of Detection) | Not explicitly stated for amide impurity | <0.1 µg/ml (with respect to 1000 µg/ml Febuxostat)[8][9] |
| LOQ (Limit of Quantitation) | Not explicitly stated for amide impurity | 0.3 µg/ml (with respect to 1000 µg/ml Febuxostat)[8][9] |
| Accuracy (% Recovery) | Within 98-102%[12] | Not explicitly stated for amide impurity |
| Precision (% RSD) | < 5.0 for six replicate injections[10] | Not explicitly stated for amide impurity |
| Robustness | Demonstrated by varying flow rate, organic content, and column temperature[10] | Not explicitly stated |
Experimental Protocols
Method 1: RP-HPLC Method for Febuxostat and its Related Substances
This protocol is based on a validated RP-HPLC method for the determination of related substances in Febuxostat tablets.[10]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Exsil ODS-B (250 x 4.6mm), 5µm
-
Mobile Phase A: 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.[10]
-
Mobile Phase B: 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v).[10]
-
Gradient Program: A time-based gradient program should be developed to ensure adequate separation of Febuxostat and its impurities.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µl.
-
Column Temperature: 35°C.
3. Preparation of Solutions:
-
Diluent: A suitable mixture of mobile phase components.
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance or crushed tablets in the diluent to achieve a target concentration.[10]
4. Validation Procedure:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference at the retention time of the this compound.
-
Linearity: Prepare a series of solutions of the this compound at different concentrations (e.g., from LOQ to 150% of the expected impurity level) and inject them into the HPLC system. Plot a graph of peak area versus concentration and determine the correlation coefficient.[12]
-
Accuracy: Perform recovery studies by spiking a known amount of the this compound into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery.[12]
-
Precision:
-
Repeatability: Inject the standard solution multiple times (e.g., six times) and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability under normal usage.[10]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification, as guided by ICH Q2(R1) principles.[4][5][6][7]
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison of analytical methods for quantifying this compound. For the implementation of a specific method, it is crucial to refer to the detailed procedures outlined in the original research articles and to perform a comprehensive in-house validation to ensure its suitability for the intended application.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | Thiazoles | Ambeed.com [ambeed.com]
- 3. pharmtech.com [pharmtech.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrpb.com [ijrpb.com]
- 11. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 12. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
Navigating the Landscape of Febuxostat Amide Impurity Reference Standards: A Comparative Guide
For researchers and professionals in drug development and quality control, obtaining high-purity reference standards for impurities is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of the availability and analytical methodologies for the Febuxostat amide impurity reference standard, a key related substance in the production of the gout medication Febuxostat.
Availability and Sourcing
The this compound, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS No. 1239233-86-3), is available from several specialized chemical suppliers. While direct online pricing is often not available, requiring a formal quote request, the following table summarizes key suppliers and the information they provide. This allows for a streamlined procurement process by consolidating the initial sourcing information.
| Supplier | Product Name | CAS No. | Molecular Formula | Additional Information Provided |
| SynZeal | This compound | 1239233-86-3 | C16H18N2O4S | Certificate of Analysis (COA) and analytical data are supplied with the product.[1] |
| MedchemExpress | This compound (Standard) | Not explicitly listed, but implied | Not explicitly listed | Intended for research and analytical applications.[2] |
| Veeprho | This compound | 1239233-86-3 | C16H18N2O4S | Described as an associated impurity of Febuxostat.[3] |
| Simson Pharma | This compound | 1239233-86-3 | C16H18N2O4S | Accompanied by a Certificate of Analysis.[4] |
| SynThink | This compound | 1239233-86-3 | C16H18N2O4S | A comprehensive characterization data package is provided, including 1H-NMR, Mass Spec, HPLC, IR, and TGA.[5] |
| ChemScene | This compound | 1239233-86-3 | C₁₆H₁₈N₂O₄S | Purity is stated as ≥98%.[6] |
| Ambeed | This compound | Not explicitly listed | Not explicitly listed | Mentioned as an impurity used in analysis and drug stability studies.[7] |
Note: Pricing for these reference standards is typically provided upon request from the respective suppliers.
Performance Evaluation: Analytical Methodologies
The performance and purity of the this compound reference standard are primarily assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Several validated methods have been published, providing a robust framework for quality control analysis.
Experimental Protocol: RP-HPLC for Febuxostat and Its Impurities
This section details a common RP-HPLC method adapted from published literature for the separation and quantification of Febuxostat and its related substances, including the amide impurity.[8]
1. Chromatographic Conditions:
-
Column: Nucleosil C18 (250 x 4.6mm, 5µm) or equivalent.
-
Mobile Phase A: A mixture of 10 mM ammonium acetate buffer (pH 4.0, adjusted with 0.2% triethylamine) and acetonitrile (15:85, v/v). Some methods may use a gradient elution with a buffer like triethylamine in water adjusted to a specific pH with orthophosphoric acid.[8]
-
Mobile Phase B (for gradient elution): Acetonitrile.[9]
-
Flow Rate: 1.2 mL/min.[8]
-
Detection: UV at 275 nm.[8]
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Solution: A known concentration of the this compound reference standard is prepared in a suitable diluent (e.g., a mixture of the mobile phase).
-
Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.
3. System Suitability:
-
The system is deemed suitable for use if parameters such as theoretical plates, tailing factor, and resolution between the impurity and the main peak meet the predefined criteria. For instance, the tailing factor for the analyte and impurity peaks should not be more than 2.0, and the resolution between peaks should be not less than 2.0.
4. Data Analysis:
-
The amount of the this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in its chromatogram.
Synthesis Workflow of this compound
Understanding the synthesis of the impurity can be crucial for analytical method development and troubleshooting. The following diagram illustrates a reported synthesis pathway for the this compound.[10]
References
- 1. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS No- 1239233-86-3 | Simson Pharma Limited [simsonpharma.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | Thiazoles | Ambeed.com [ambeed.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Analytical Methods for Febuxostat Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The robust detection and quantification of impurities in Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, is a critical aspect of drug quality and safety assurance.[1][2] This guide provides a comprehensive comparison of various analytical methodologies employed for Febuxostat impurity profiling, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Techniques
A variety of analytical techniques have been successfully employed for the separation and quantification of Febuxostat and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with Mass Spectrometry (MS) for impurity identification.[3][] Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of specific volatile or semi-volatile impurities.[5]
The selection of a suitable analytical method depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. The following table summarizes the performance characteristics of different analytical methods based on published literature.
| Analytical Method | Key Performance Parameters | ||
| Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | |
| RP-HPLC [3] | 0.9999 (0.1–200 µg/mL) | 0.0257 | 0.0783 |
| RP-HPLC [6] | 0.999 - 0.9997 (0.15-1.125 µg/ml) | Low | Low |
| RP-HPLC [7] | Not Specified (50.0 – 400.0 μg/mL) | 9.98 | 30.23 |
| UPLC [8][9] | Not Specified | <0.1 | 0.3 |
| UV-Spectrophotometry [10] | 0.998 (10 – 70 µg/ml) | 0.239 | 0.725 |
| HS-GC-ECD [5] | Not Specified | Not Specified | Not Specified |
Table 1: Comparison of Quantitative Parameters for Different Analytical Methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for some of the key methods used in Febuxostat impurity profiling.
Stability-Indicating RP-HPLC Method[3]
This method is designed to separate Febuxostat from its degradation products formed under various stress conditions.
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Detection: Not specified in the abstract.
-
Forced Degradation Studies:
RP-HPLC Method for Related Substances[6][11]
This method is suitable for the routine quality control analysis of Febuxostat and its known related substances in bulk drug and pharmaceutical formulations.
-
Chromatographic System: RP-HPLC.[6]
-
Column: Kromosil C18[6] or Exsil ODS-B (250 x 4.6 mm, 5µm).
-
Mobile Phase:
-
A mixture of 0.1% orthophosphoric acid and a blend of methanol and acetonitrile.[6]
-
Mobile Phase A: 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: 0.1% v/v orthophosphoric acid in (80:20) %v/v acetonitrile and methanol.
-
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.
UPLC Method for Genotoxic Impurities[8][9]
This highly sensitive method is developed for the quantification of potential genotoxic impurities in Febuxostat.
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC or Infinity LC 1290).[9]
-
Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[8][9]
-
Mobile Phase: A linear gradient elution with trifluoroacetic acid, acetonitrile, and water.[8][9]
LC-MS/MS for Impurity Identification[1][2][12]
This technique is invaluable for the structural elucidation and confirmation of unknown impurities.
-
Chromatographic System: Reverse phase gradient system.[1][2][11]
-
Column: Kromasil C18 (150mm × 4.6mm, 5µm particle size).[1][2][11]
-
Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.[1][2][11] This provides exact mass and fragmentation data, crucial for impurity identification.[1][2][11]
Visualization of Analytical Workflows
Understanding the logical flow of an analytical procedure is essential for its proper execution. The following diagrams, generated using the DOT language, illustrate the typical workflows for Febuxostat impurity profiling.
References
- 1. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple and Validated Ultraviolet Spectrophotometric Method for the Estimation of Febuxostat in Bulk and Pharmaceutical Dosage forms – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Febuxostat and its Amide Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the active pharmaceutical ingredient (API) Febuxostat and its significant process and degradation impurity, Febuxostat amide. Understanding the relative stability of the drug substance and its impurities is critical for ensuring drug product quality, safety, and efficacy. The information presented herein is supported by a summary of findings from forced degradation studies and includes detailed experimental protocols.
Executive Summary
Febuxostat, a selective xanthine oxidase inhibitor, is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. A primary degradation product formed through the hydrolysis of the nitrile group on the Febuxostat molecule is the Febuxostat amide impurity. While direct comparative stability studies on the isolated amide impurity are not extensively available in the public domain, its stability can be inferred from the conditions under which it is formed and its chemical structure. It is anticipated that the amide impurity, being a hydrolysis product, exhibits greater stability against further hydrolytic degradation compared to the parent drug. However, both molecules are susceptible to oxidative degradation. This guide summarizes the available quantitative data from forced degradation studies of Febuxostat and provides a qualitative comparison of its stability with the this compound.
Data Presentation: Forced Degradation of Febuxostat
The following table summarizes the typical results from forced degradation studies performed on Febuxostat, as mandated by the International Council for Harmonisation (ICH) guidelines. These studies are essential for identifying potential degradation products and understanding the intrinsic stability of the drug substance.
| Stress Condition | Reagents and Conditions | Observation | % Degradation of Febuxostat (Typical) | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 30 min[1] | Significant degradation | 15-25% | Febuxostat amide, Febuxostat acid, and other related substances[2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH, reflux at 80°C for 30 min[1] | Significant degradation | 10-20% | Febuxostat amide, Febuxostat acid, and other related substances[4][5] |
| Oxidative Degradation | 3-30% H₂O₂, at room temperature for a specified duration | Significant degradation | 10-20% | N-oxide and other oxidative degradation products[4][5] |
| Thermal Degradation | Solid drug exposed to 50-100°C for up to 60 days[5] | Generally stable | < 5% | Minimal degradation |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and sunlight[5] | Degradation observed | 5-15% | Photolytic degradation products[4][5] |
Comparative Stability Analysis: Febuxostat vs. This compound
| Feature | Febuxostat | This compound |
| Chemical Structure | Contains a nitrile (-CN) group | Contains an amide (-CONH₂) group |
| Stability to Hydrolysis | The nitrile group is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of the amide and subsequently the carboxylic acid impurity.[2][3] | As a product of hydrolysis, the amide group is generally more stable to further hydrolysis than the nitrile group under similar conditions. However, prolonged exposure to harsh acidic or alkaline conditions can lead to further hydrolysis to the corresponding carboxylic acid. |
| Stability to Oxidation | The thiazole ring and other parts of the molecule are susceptible to oxidation.[4][5] | The amide impurity is also expected to be susceptible to oxidation, potentially at similar sites to the parent drug. The Material Safety Data Sheet for the amide impurity indicates reactivity with strong oxidizing agents. |
| Stability to Heat | Febuxostat is relatively stable to thermal stress.[1] | The amide impurity is also expected to be thermally stable under normal storage conditions. |
| Stability to Light | Febuxostat shows degradation upon exposure to light.[4][5] | The photostability of the amide impurity has not been extensively reported, but similar chromophores in the molecule suggest a potential for photodegradation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment of Febuxostat.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of Febuxostat under various stress conditions as per ICH guidelines.
a) Acid Hydrolysis:
-
Procedure: A solution of Febuxostat (e.g., 1 mg/mL) is prepared in 0.1 N hydrochloric acid.[1]
-
The solution is then refluxed at 80°C for a period of 30 minutes.[1]
-
After the specified time, the solution is cooled to room temperature and neutralized with an appropriate amount of 0.1 N sodium hydroxide.
-
The sample is then diluted with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
b) Alkaline Hydrolysis:
-
Procedure: A solution of Febuxostat (e.g., 1 mg/mL) is prepared in 0.1 N sodium hydroxide.[1]
-
The solution is refluxed at 80°C for 30 minutes.[1]
-
After cooling, the solution is neutralized with 0.1 N hydrochloric acid.
-
The sample is diluted with the mobile phase for HPLC analysis.
c) Oxidative Degradation:
-
Procedure: A solution of Febuxostat is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
The reaction is monitored over a period of time (e.g., 24 hours).
-
Samples are withdrawn at appropriate time intervals and diluted with the mobile phase for analysis.
d) Thermal Degradation:
-
Procedure: A sample of solid Febuxostat is placed in a thermostatically controlled oven at a high temperature (e.g., 100°C) for a specified period (e.g., 24 hours).
-
After the stress period, the sample is dissolved in a suitable solvent and diluted to the target concentration for analysis.
e) Photolytic Degradation:
-
Procedure: A solution of Febuxostat is exposed to UV light (e.g., in a photostability chamber at 254 nm) and/or natural sunlight for a defined period.
-
A parallel sample is kept in the dark as a control.
-
The samples are then analyzed by HPLC to determine the extent of degradation.
Stability-Indicating HPLC Method
Objective: To develop a validated chromatographic method capable of separating Febuxostat from its degradation products.
-
Chromatographic System: A typical HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v) is used in isocratic mode.[1]
-
Flow Rate: A flow rate of 1.2 mL/min is often used.[1]
-
Detection Wavelength: The eluent is monitored at a wavelength where Febuxostat and its impurities have significant absorbance (e.g., 254 nm or 315 nm).[1]
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Chemical Structures
Caption: Chemical structures of Febuxostat and its amide impurity.
Febuxostat Degradation Pathway (Hydrolysis)
References
- 1. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for Febuxostat Impurity Analysis
In the quality control of Febuxostat, a selective inhibitor of xanthine oxidase used in the treatment of gout, rigorous analysis of impurities is paramount to ensure the safety and efficacy of the drug product. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Method Performance Comparison
The choice between HPLC and UPLC for Febuxostat impurity analysis often depends on the specific requirements of the laboratory, such as desired speed, resolution, and sensitivity. UPLC generally offers faster analysis times and higher resolution due to the use of smaller particle size columns and higher operating pressures. The following table summarizes the key performance parameters of typical HPLC and UPLC methods for the analysis of Febuxostat and its impurities, based on published data.
| Parameter | HPLC Method | UPLC Method |
| Linearity (Correlation Coefficient, R²) | > 0.990 | > 0.998[1] |
| Accuracy (% Recovery) | Near 100% | 98.67% to 98.96%[2] |
| Precision (%RSD) | < 5.0 for system precision | Intraday: 0.62% to 2.78%[2] |
| Limit of Detection (LOD) | 0.0257 µg/mL[3] | < 0.1 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.0783 µg/mL[3] | 0.3 µg/mL[4][5] |
| Run Time | Typically longer | Significantly shorter |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for both HPLC and UPLC methods for the determination of Febuxostat and its related substances.
Reverse-Phase HPLC (RP-HPLC) Method
This method is suitable for the determination of related substances in Febuxostat tablets.
-
Chromatographic System:
-
Column: Exsil ODS-B (250 x 4.6 mm, 5µm)
-
Mobile Phase A: 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v).
-
Gradient Elution: A gradient program is typically used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
System Suitability Criteria:
-
The relative standard deviation (% RSD) of peak areas from six replicate injections of the standard solution should be not more than 5.0.
-
The theoretical plates for the main analyte and impurity peaks should be not less than 2000.
-
The tailing factor for the main analyte and impurity peaks should be not more than 2.0.
-
The resolution between impurity peaks and between an impurity and the standard peak should be not less than 2.0.
-
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is designed for the rapid and sensitive quantification of potential genotoxic impurities in Febuxostat drug substances and products.[4][5]
-
Chromatographic System:
-
Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[4][5]
-
Mobile Phase: A linear gradient elution using a mixture of trifluoroacetic acid, acetonitrile, and water.[4][5]
-
Flow Rate: Optimized for the UPLC system, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: 45°C.[5]
-
Detection Wavelength: As appropriate for the impurities being monitored.
-
Injection Volume: Typically 1-5 µL.
-
-
Validation:
Visualizing the Cross-Validation Workflow and Method Comparison
To better understand the process of cross-validating these two methods and their key differences, the following diagrams are provided.
Conclusion
Both HPLC and UPLC are robust and reliable methods for the analysis of impurities in Febuxostat. The choice between the two will be guided by the specific needs of the analytical laboratory.
-
RP-HPLC is a widely available and well-understood technique that provides accurate and precise results, making it suitable for routine quality control.[1]
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which can be critical for high-throughput screening and the detection of trace-level impurities.[4][5]
A thorough cross-validation of the chosen HPLC and UPLC methods is essential to ensure that both methods provide equivalent results and to justify the transfer of methods between the two platforms. This process involves a comprehensive comparison of validation parameters to guarantee the continued quality and consistency of the analytical data.
References
Inter-Laboratory Comparison for the Analysis of Febuxostat Amide Impurity: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison study focused on the analysis of the Febuxostat amide impurity. The objective of such a study would be to assess the proficiency of participating laboratories in accurately quantifying this specific process-related impurity in Febuxostat active pharmaceutical ingredients (APIs). This document provides a standardized experimental protocol based on established analytical methods and suggests a structure for data comparison.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2] During its synthesis, several process-related impurities can arise, including the this compound. The presence of impurities in an API can impact the quality, safety, and efficacy of the final drug product.[1] Therefore, robust and reproducible analytical methods are crucial for monitoring and controlling these impurities at levels compliant with regulatory standards, such as those set by the International Conference on Harmonisation (ICH).[1][3]
This guide proposes a collaborative study to evaluate the performance of various laboratories in the analysis of the this compound, a known related substance.[4][5] The successful implementation of such a study will enhance the reliability of analytical data across the pharmaceutical industry.
Proposed Experimental Protocol
This protocol is based on established reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Febuxostat and its related substances.[4][6]
2.1. Materials and Reagents
-
Febuxostat API (spiked with a known concentration of this compound)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
2.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% v/v Ortho-phosphoric acid in water |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
2.3. Preparation of Solutions
-
Diluent: Acetonitrile and water in a 1:1 ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Spiked Sample Solution: Accurately weigh a specified amount of Febuxostat API (containing a pre-determined, spiked amount of the amide impurity) and dissolve it in the diluent to achieve a target concentration.
2.4. System Suitability
Before sample analysis, the chromatographic system should meet the following criteria:
-
Tailing Factor: Not more than 2.0 for the Febuxostat and amide impurity peaks.
-
Theoretical Plates: A minimum number of theoretical plates for the Febuxostat peak (e.g., >2000).
-
Resolution: The resolution between the Febuxostat peak and the amide impurity peak should be not less than 2.0.
2.5. Data Analysis and Reporting
Participating laboratories should report the following:
-
The retention times of Febuxostat and the amide impurity.
-
The calculated concentration of the this compound in the provided sample.
-
Raw data, including chromatograms.
Data Presentation for Inter-Laboratory Comparison
The coordinating body of the inter-laboratory study should compile the results from all participating laboratories into a summary table for comparative analysis.
Table 1: Inter-Laboratory Comparison of this compound Quantification
| Laboratory ID | Reported Concentration of Amide Impurity (µg/mL) | Deviation from Assigned Value (%) | Retention Time of Amide Impurity (min) |
| Lab 01 | |||
| Lab 02 | |||
| Lab 03 | |||
| ... | |||
| Assigned Value | [Known concentration in the spiked sample] | N/A | [Expected retention time] |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
4.2. Mechanism of Action of Febuxostat
While the amide impurity is a process-related substance and not directly involved in the therapeutic action, understanding the mechanism of the parent drug is crucial in the context of pharmaceutical quality. The following diagram illustrates how Febuxostat inhibits xanthine oxidase.
References
A Comparative Guide to the Determination of the Relative Response Factor for Febuxostat Amide Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical response of Febuxostat and its amide impurity, a critical parameter for accurate impurity profiling in drug development and quality control. The determination of the Relative Response Factor (RRF) is essential for quantifying impurities when a reference standard for the impurity is not used in routine analysis.[1][2] This document outlines the experimental methodology and presents quantitative data to support the establishment of a reliable RRF value.
Quantitative Data Summary
The following table summarizes the linearity data obtained from a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Febuxostat and its amide impurity. This data is fundamental for the calculation of the Relative Response Factor.
| Compound | Linearity Range (µg/mL) | Slope of Calibration Curve | Correlation Coefficient (r²) |
| Febuxostat | 0.15 - 1.125 | 58338224.84 | 0.9996 |
| Febuxostat Amide Impurity | 0.15 - 1.125 | 51041978.96 | 0.9988 |
Relative Response Factor (RRF) Calculation:
The RRF is calculated as the ratio of the slope of the impurity's calibration curve to the slope of the Active Pharmaceutical Ingredient's (API) calibration curve.[1]
RRF = (Slope of Impurity) / (Slope of API)
Based on the data above:
*RRF = 51041978.96 / 58338224.84 ≈ 0.875 *
This calculated RRF value can be used to accurately quantify the this compound in routine analysis without the need for an impurity standard.
Experimental Protocols
The determination of the RRF for this compound was performed using a validated RP-HPLC method as described by Ranjith, K. et al. (2017).
Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Exsil ODS-B (250 x 4.6mm), 5µm |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with Orthophosphoric acid |
| Mobile Phase B | 0.1% v/v Orthophosphoric acid in Acetonitrile and Methanol (80:20 v/v) |
| Gradient Program | Not specified in the provided abstract, but a gradient elution was used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Runtime | 45 minutes |
Preparation of Standard Solutions
-
Febuxostat and Impurity Stock Solutions: Accurately weigh and dissolve Febuxostat and this compound reference standards in a suitable diluent to prepare individual stock solutions.
-
Calibration Curve Solutions: Prepare a series of calibration standards by diluting the stock solutions to achieve concentrations across the specified linearity range (0.15 - 1.125 µg/mL).
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Validation parameters included specificity, linearity, precision, accuracy, and robustness.
Visualizations
Experimental Workflow for RRF Determination
The following diagram illustrates the key steps involved in the experimental determination of the Relative Response Factor.
Caption: Workflow for RRF determination.
Logical Relationship for Impurity Quantification
This diagram shows the logical application of the determined RRF for quantifying the amide impurity in a sample.
Caption: Logic for impurity quantification using RRF.
References
Navigating the Labyrinth of Febuxostat Impurities: A Comparative Guide to Regulatory Control
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For Febuxostat, a potent xanthine oxidase inhibitor used in the management of hyperuricemia and gout, stringent control of impurities is paramount. This guide provides a comprehensive comparison of regulatory guidelines for the control of Febuxostat impurities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in ensuring product quality and compliance.
Regulatory Landscape: A Harmonized Approach
The control of impurities in new drug substances like Febuxostat is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the content and qualification of impurities.[1][2][3] This guideline is adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a harmonized approach to impurity control.[4]
While specific monographs for Febuxostat in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed specifications, the fundamental principles of impurity control are rooted in ICH Q3A(R2).[5][6][7] The core tenets of this guideline involve the reporting, identification, and qualification of impurities based on established thresholds.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [1][8]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| * TDI: Total Daily Intake |
These thresholds dictate the level at which an impurity must be reported in the drug substance specification, its structure elucidated, and its safety established.
Known Impurities of Febuxostat
A number of process-related and degradation impurities of Febuxostat have been identified and characterized in the scientific literature. Understanding the nature and origin of these impurities is crucial for developing effective control strategies.
Table 2: Common Process-Related and Degradation Impurities of Febuxostat
| Impurity Name | Structure | Classification |
| Febuxostat Amide Impurity [9][10][11][12][13] | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | Process Impurity / Degradation Product |
| Febuxostat Acid Impurity (Diacid Impurity) [14][15] | 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | Degradation Product |
| Febuxostat Related Compound C (USP) [16][17] | 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid | Process Impurity |
| Febuxostat tert-Butoxy Acid Impurity [][19] | 2-[3-cyano-4-(tert-butoxy)phenyl]-4-methylthiazole-5-carboxylic acid | Process Impurity |
| Febuxostat sec-Butoxy Acid Impurity [20][21][22][23][24] | 2-[4-(sec-butoxy)-3-cyanophenyl]-4-methylthiazole-5-carboxylic acid | Process Impurity |
| Febuxostat Ethyl Ester Impurity [21][25] | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Process Impurity |
| Febuxostat Dicyano Impurity [21] | 4-isobutoxy-1,3-dicyanobenzene | Starting Material/Intermediate |
| Febuxostat Bromo Impurity [21] | 2-(3-cyano-4-isobutoxyphenyl)-5-bromo-4-methylthiazole | Process Impurity |
Experimental Protocols for Impurity Analysis
Accurate and robust analytical methods are essential for the detection and quantification of Febuxostat impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique.
RP-HPLC Method for the Determination of Febuxostat and its Related Substances
This method is suitable for the separation and quantification of known and unknown impurities in Febuxostat drug substance and formulations.
a. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 32 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 315 nm
-
Injection Volume: 10 µL
b. Preparation of Solutions:
-
Standard Solution: Prepare a solution of Febuxostat reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) at a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the Febuxostat drug substance or a powdered tablet sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
System Suitability Solution: A solution containing Febuxostat and known impurities at a concentration of about 0.01 mg/mL each.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.
a. Acid Degradation:
-
Dissolve Febuxostat in 0.1 N Hydrochloric acid to a concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N Sodium Hydroxide.
-
Dilute with the mobile phase to the desired concentration before injection.
b. Base Degradation:
-
Dissolve Febuxostat in 0.1 N Sodium Hydroxide to a concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N Hydrochloric acid.
-
Dilute with the mobile phase to the desired concentration before injection.
c. Oxidative Degradation:
-
Dissolve Febuxostat in a solution of 3% Hydrogen Peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to the desired concentration before injection.
d. Thermal Degradation:
-
Keep the solid Febuxostat drug substance in a hot air oven at 105°C for 24 hours.
-
Allow the sample to cool to room temperature and prepare a solution in the diluent at a concentration of 1 mg/mL.
e. Photolytic Degradation:
-
Expose the solid Febuxostat drug substance to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH Q1B guidelines.
-
Prepare a solution of the exposed sample in the diluent at a concentration of 1 mg/mL.
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for impurity control and a simplified representation of Febuxostat's mechanism of action.
Caption: Logical workflow for the control of Febuxostat impurities.
Caption: Simplified signaling pathway of Febuxostat's mechanism of action.
References
- 1. database.ich.org [database.ich.org]
- 2. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ogyei.gov.hu [ogyei.gov.hu]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. youtube.com [youtube.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 11. chemwhat.com [chemwhat.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. allmpus.com [allmpus.com]
- 14. Febuxostat Diacid impurity | CAS No- 1239233-87-4 | Simson Pharma Limited [simsonpharma.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. veeprho.com [veeprho.com]
- 17. clearsynth.com [clearsynth.com]
- 19. Febuxostat Impurities | SynZeal [synzeal.com]
- 20. alentris.org [alentris.org]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. veeprho.com [veeprho.com]
- 23. Febuxostat sec-Butyl Ether Acid Impurity | molsyns.com [molsyns.com]
- 24. amzeals.com [amzeals.com]
- 25. Febuxostat [chemicea.com]
Performance Verification of a Validated Method for Febuxostat Amide Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Febuxostat amide impurity against other reported analytical techniques. The information presented is supported by experimental data from various studies to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to Febuxostat and its Amide Impurity
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1] During the synthesis of Febuxostat, several impurities can be generated, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. One such critical impurity is the this compound, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[2][3][4][5] The presence of this and other impurities can impact the therapeutic efficacy of the active pharmaceutical ingredient (API).[6] Therefore, robust and validated analytical methods are crucial for the accurate quantification of these impurities in bulk drug substances and pharmaceutical formulations.
Featured Validated Method: RP-HPLC
A widely accepted and robust technique for the analysis of Febuxostat and its related substances is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[6] This guide details a representative RP-HPLC method and compares its performance with other validated methods.
Experimental Protocol: RP-HPLC Method for Febuxostat and its Impurities
This protocol is a synthesis of commonly employed and validated RP-HPLC methods for the determination of Febuxostat and its related substances, including the amide impurity.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Exsil ODS-B (250 x 4.6mm), 5µm or equivalent C18 column.
-
Mobile Phase A: 0.1% v/v Triethylamine in water, with pH adjusted to 2.5 using orthophosphoric acid.
-
Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid.
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation of all impurities.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µl.
-
Column Temperature: 35°C.
3. Preparation of Solutions:
-
Standard Solution: A reference solution containing known concentrations of Febuxostat and its impurities (including this compound) is prepared in a suitable diluent.
-
Sample Solution: A solution of the Febuxostat drug substance or a powdered tablet equivalent is prepared in the same diluent to a final concentration of approximately 0.5 mg/ml.
4. System Suitability:
-
Before sample analysis, the chromatographic system is equilibrated with the mobile phase.
-
System suitability is evaluated by injecting the reference solution multiple times. The percentage relative standard deviation (%RSD) of the peak areas for the standard and individual impurities should be not more than 5.0.
-
Other system suitability parameters include theoretical plates (not less than 2000) and tailing factor (not more than 2.0) for the main analyte and impurity peaks.
Performance Verification Data
The performance of the validated RP-HPLC method is summarized in the table below, with a comparison to other reported analytical techniques for Febuxostat analysis.
| Parameter | Featured RP-HPLC Method | Alternative RP-HPLC Method 1 | Alternative UPLC Method |
| Analyte | Febuxostat & Related Impurities | Febuxostat | Genotoxic Impurities |
| Linearity Range | LOQ to 150% of specification | 50.0 – 400.0 μg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.990 | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not specified in this study | 9.98 μg/mL[7] | < 0.1 µg/ml[8] |
| Limit of Quantitation (LOQ) | Not specified in this study | 30.23 μg/mL[7] | < 0.3 µg/ml[8] |
| Accuracy (% Recovery) | Near 100% | 99.29%[7] | Not Specified |
| Precision (%RSD) | < 10% | < 2%[7] | Not Specified |
| Robustness | High | Not Specified | Not Specified |
Method Comparison and Alternatives
The featured RP-HPLC method demonstrates high sensitivity, linearity, precision, and accuracy, making it suitable for routine quality control analysis of Febuxostat tablets. The method is robust, with consistent results even with small variations in flow rate, mobile phase composition, and column temperature.
Alternative Methods:
-
Alternative RP-HPLC Method 1: This method is designed for the estimation of Febuxostat in bulk drug form and shows good linearity and precision.[7] While specific data for the amide impurity is not detailed, the method separates various impurities.[7]
-
Ultra-Performance Liquid Chromatography (UPLC): For the detection of potential genotoxic impurities, UPLC offers higher sensitivity with significantly lower limits of detection (LOD) and quantification (LOQ).[8][9] This makes UPLC a more suitable technique when trace-level quantification of highly potent impurities is required.
-
UV-Spectrophotometry: A simple and cost-effective UV-spectrophotometric method has been developed for the estimation of Febuxostat in bulk and pharmaceutical dosage forms.[10] However, this method is generally not suitable for impurity profiling as it lacks the specificity to separate the parent drug from its impurities.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the performance verification process, the following diagrams are provided.
References
- 1. pharmtech.com [pharmtech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | 1239233-86-3 | SynZeal [synzeal.com]
- 4. chemwhat.com [chemwhat.com]
- 5. allmpus.com [allmpus.com]
- 6. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple and Validated Ultraviolet Spectrophotometric Method for the Estimation of Febuxostat in Bulk and Pharmaceutical Dosage forms – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Febuxostat Amide Impurity
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical impurities is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Febuxostat amide impurity, a non-hazardous pharmaceutical compound. Adherence to these procedural steps is mandatory to minimize environmental impact and maintain a safe working environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. Although not classified as hazardous for transportation, it is a pharmaceutical-related compound of unknown potency and should be managed accordingly.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing and surgical gloves.[1][2]
-
Respiratory Protection: In case of dust generation, use a self-contained breathing apparatus or a respirator sufficient to control exposure.[2][3] Operations should be performed in a chemical fume hood.[4]
In Case of Accidental Release:
-
Avoid generating dust during clean-up.[1]
-
Gently sweep or vacuum the spilled solid material into a suitable, sealed container for disposal.[1][5]
-
Clean the spill area thoroughly with a damp cloth or paper towel to remove any residual contamination, and dispose of the cleaning materials as solid chemical waste.[1][4]
-
Avoid discharge into drains, water courses, or onto the ground.[1]
Quantitative Data from Safety Data Sheets
The following table summarizes key information from available Safety Data Sheets (SDS) for Febuxostat and its amide impurity.
| Property | Value | Source |
| Hazard Classification | Harmful if swallowed.[5] | Safety Data Sheet |
| Transport Regulation | Not regulated (USDOT, EUADR, IATA, IMDG).[5] | Safety Data Sheet |
| Recommended Disposal | Incineration.[1][2][5] | General Pharmaceutical Waste Guidelines |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area.[4] | Safety Data Sheet |
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is incineration by a licensed facility to ensure the complete destruction of the compound.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Segregation:
-
All this compound waste, including unused powder, contaminated materials (e.g., weigh boats, spatulas, gloves, gowns), and empty containers, must be segregated from general laboratory waste.[4][5]
2. Containerization:
-
Solid Waste: Collect all solid waste, such as unused powder and contaminated disposables, in a clearly labeled, sealed plastic bag or container.[4]
-
Liquid Waste: Collect any solutions containing this compound in a designated, labeled waste container.[4]
-
Labeling: The container should be clearly marked, for instance as "Non-Hazardous Pharmaceutical Waste for Incineration."[5]
3. Waste Collection and Final Disposal:
-
The sealed container of waste should be collected by a licensed and reputable chemical waste disposal contractor.[5]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1] The disposal must be handled by a licensed hazardous material disposal company.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is based on standard best practices for the management of non-hazardous pharmaceutical waste in a laboratory setting and information derived from various Safety Data Sheets.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[4]
References
Safeguarding Researchers: A Guide to Handling Febuxostat Amide Impurity
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals handling Febuxostat amide impurity. Adherence to these protocols is critical to ensure personnel safety and proper management of this chemical compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| CAS Number | 1239233-86-3 |
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 g/mol [1][2][3] |
| Appearance | Solid[1] |
| Purity | ≥98%[2] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach is paramount when handling this compound. The following procedures outline the minimum requirements for safe handling in a laboratory setting.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified laboratory fume hood or other appropriate local exhaust ventilation system.
-
Restricted Access: Clearly demarcate the work area where the impurity is being handled and restrict access to authorized personnel only.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | - Gloves: Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use. Wash and dry hands thoroughly after handling. - Clothing: A flame-resistant lab coat or impervious clothing. Full-sleeved aprons are recommended. |
| Respiratory Protection | For operations with a potential for generating dust or aerosols, a self-contained breathing apparatus is required. |
Handling Workflow Diagram
Caption: A visual guide to the procedural flow for safely handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: If breathing is difficult, move the person to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Accidental Release Measures
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Avoid generating dust. Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
-
Environmental Precautions: Prevent the spilled material from entering drains, water courses, or the ground.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including unused impurity, contaminated PPE (gloves, lab coats), and cleaning materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the impurity in a separate, labeled, and sealed waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."
Disposal Protocol
-
Regulatory Compliance: All waste must be managed as hazardous chemical waste. Do not dispose of it via standard trash or down the drain.
-
Professional Disposal: Arrange for a pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for pharmaceutical waste disposal. Most pharmaceutical waste is incinerated by a licensed medical incineration facility.[3] Non-hazardous pharmaceutical waste is often collected in blue or white containers.[2][]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
